Product packaging for Cephabacin M6(Cat. No.:CAS No. 99313-73-2)

Cephabacin M6

Cat. No.: B1668387
CAS No.: 99313-73-2
M. Wt: 1146.3 g/mol
InChI Key: FGXDXPRKJSRQLP-UHFFFAOYSA-N
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Description

Cephabacin M6 is a new cephem antibiotic of bacterial origin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H79N13O18S B1668387 Cephabacin M6 CAS No. 99313-73-2

Properties

CAS No.

99313-73-2

Molecular Formula

C47H79N13O18S

Molecular Weight

1146.3 g/mol

IUPAC Name

3-[[6-amino-4-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C47H79N13O18S/c1-21(2)34(57-38(67)26(11-8-14-48)53-40(69)29(18-61)56-37(66)23(5)50)41(70)54-27(12-9-15-49)39(68)58-35(22(3)4)42(71)55-28(16-31(52)63)30(62)17-33(65)78-19-24-20-79-46-47(77-6,45(76)60(46)36(24)44(74)75)59-32(64)13-7-10-25(51)43(72)73/h21-23,25-30,34-35,46,61-62H,7-20,48-51H2,1-6H3,(H2,52,63)(H,53,69)(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,68)(H,59,64)(H,72,73)(H,74,75)

InChI Key

FGXDXPRKJSRQLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cephabacin M6;  Cephabacin M(sub 6); 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cephabacin M6 Production by Xanthomonas lactamgena

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a novel 7-methoxycephem antibiotic produced by the Gram-negative bacterium Xanthomonas lactamgena. As a member of the cephabacin family of antibiotics, it holds potential for further investigation and development in the ongoing search for new antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the producing organism, fermentation, purification, and the underlying biosynthetic pathways.

The Producing Organism: Xanthomonas lactamgena

Xanthomonas lactamgena is a bacterium first identified for its ability to produce the cephabacin class of antibiotics. Strains of this species, notably YK-278, YK-280, and YK-431, have been documented as producers of various cephabacin compounds.[1] These bacteria are Gram-negative and have been taxonomically characterized, distinguishing them as a novel species within the Xanthomonas genus.[1]

Data Presentation: Production of this compound

While specific quantitative data for this compound production by Xanthomonas lactamgena is not extensively detailed in publicly available literature, the following table summarizes the general information available for the production of related compounds and provides a template for organizing future experimental data.

ParameterValue/RangeReference/Notes
Producing Organism Xanthomonas lactamgena YK-431
Product Cephabacin M1-6A complex of related 7-methoxycephem antibiotics
Fermentation Time Not Specified
Reported Yield Not Quantified in Public LiteratureFurther research is needed to establish specific titers.
Key Fermentation Parameters Not SpecifiedOptimization of media and culture conditions is required.

Experimental Protocols

Detailed, step-by-step protocols for the fermentation of Xanthomonas lactamgena and the purification of this compound are not explicitly available in the reviewed literature. However, based on the general descriptions of similar antibiotic production processes, the following methodologies can be inferred and used as a foundation for developing specific protocols.

Fermentation of Xanthomonas lactamgena
  • Inoculum Preparation: A seed culture of Xanthomonas lactamgena YK-431 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth or a specialized seed medium) and incubating with shaking at an appropriate temperature (typically 28-30°C) until a desired cell density is reached.

  • Production Medium: The production medium composition is critical for antibiotic yield. While the exact formulation for this compound is not published, a typical medium for Xanthomonas fermentation would include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals.

  • Fermentation Conditions: The production culture is inoculated with the seed culture and incubated in a fermenter with controlled parameters. Key parameters to optimize include:

    • Temperature: Maintained in the optimal range for Xanthomonas lactamgena growth and antibiotic production.

    • pH: Controlled within a specific range, often near neutral, to support enzymatic activity for biosynthesis.

    • Aeration and Agitation: Sufficient dissolved oxygen is crucial for the biosynthesis of many antibiotics, including the oxygen-dependent methoxy group formation in this compound.

  • Monitoring: The fermentation is monitored for cell growth (optical density), pH, substrate consumption, and antibiotic production (using methods like HPLC).

Purification of this compound

The purification of cephabacins from the culture filtrate involves a multi-step chromatographic process.[1]

  • Harvest and Clarification: The fermentation broth is harvested, and the bacterial cells are removed by centrifugation or microfiltration to obtain a clear culture supernatant.

  • Initial Capture/Concentration: The supernatant is often passed through an adsorbent resin (e.g., activated carbon or a polymeric adsorbent) to capture the antibiotic compounds and remove bulk impurities.

  • Ion-Exchange Chromatography: Cation-exchange chromatography is a key step in purifying the basic cephabacin compounds. The choice of resin and elution conditions (pH and ionic strength gradient) is critical for separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC is used for the final purification and separation of the individual cephabacin components, including M6. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with a suitable gradient.

  • Desalting and Lyophilization: The purified this compound fractions are desalted (e.g., by another round of RP-HPLC with a volatile buffer or by size-exclusion chromatography) and then lyophilized to obtain a stable, dry powder.

Mandatory Visualizations

Hypothesized Biosynthetic Pathway of this compound

The following diagram illustrates a hypothesized biosynthetic pathway for the core 7-methoxycephem structure of this compound, based on the known biosynthesis of cephalosporins and cephamycins.

Cephabacin_M6_Biosynthesis A L-α-Aminoadipic Acid + L-Cysteine + L-Valine B δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) A->B ACV Synthetase (NRPS) C Isopenicillin N B->C Isopenicillin N Synthase (IPNS) D Penicillin N C->D Isopenicillin N Epimerase E Deacetoxycephalosporin C (DAOC) D->E Deacetoxycephalosporin C Synthase (DAOCS/Expandase) F Deacetylcephalosporin C (DAC) E->F Deacetylcephalosporin C Synthase (DAOCS/Hydroxylase) G O-Carbamoyldeacetyl- cephalosporin C F->G O-Carbamoyltransferase H Cephalosporin C Derivative G->H ... I 7-α-Hydroxycephalosporin Derivative H->I Cephalosporin-C 7-α-hydroxylase (O2-dependent) J 7-α-Methoxycephalosporin Derivative (Core of this compound) I->J 7-α-hydroxycephalosporin O-methyltransferase L This compound J->L K Peptide Side Chain (Synthesized by NRPS) K->L Attachment to 3'-position

Caption: Hypothesized biosynthetic pathway of the this compound core structure.

Experimental Workflow for this compound Production and Isolation

This diagram outlines the general workflow from fermentation to the purified product.

Experimental_Workflow cluster_fermentation Fermentation cluster_purification Purification A Inoculum Preparation (Xanthomonas lactamgena YK-431) B Production Fermentation A->B C Harvest & Cell Removal B->C D Adsorption Chromatography (Initial Capture) C->D E Cation-Exchange Chromatography D->E F Preparative RP-HPLC E->F G Desalting & Lyophilization F->G H Pure this compound G->H Final Product

Caption: General experimental workflow for this compound production.

Regulatory Network Overview

The regulation of antibiotic biosynthesis in Xanthomonas is complex and involves a network of regulatory proteins. The following diagram provides a simplified, conceptual overview of potential regulatory inputs.

Regulatory_Network A Nutrient Limitation (e.g., Carbon, Nitrogen, Phosphate) B Global Regulatory Proteins (e.g., Two-component systems) A->B Sensing C Pathway-Specific Regulator(s) (Within Biosynthetic Gene Cluster) B->C Signal Transduction D Cephabacin Biosynthetic Genes C->D Transcriptional Activation/Repression E This compound Production D->E Enzyme Synthesis

References

The Biosynthesis of Cephabacin M6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephabacin M6, a potent 7-methoxycephem antibiotic, belongs to a family of β-lactam compounds with significant antibacterial activity. Produced by the Gram-negative bacterium Xanthomonas lactamgena, its unique structural features, particularly the C7-methoxy group and a complex C3' side chain, distinguish it from other cephalosporins. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of cephamycin and cephabacin biosynthesis in related microorganisms. This document details the key enzymatic steps, the genetic organization of the biosynthetic gene cluster, and presents adaptable experimental protocols for the characterization of the involved enzymes. Quantitative data from related pathways are provided to offer a comparative context for future research.

Introduction

The cephabacins are a group of 7-methoxycephem antibiotics produced by various bacteria, including species of Lysobacter and Xanthomonas.[1] this compound is a notable member of this family, characterized by its 7α-methoxy group, which confers resistance to β-lactamases, and a unique side chain at the C3' position. Understanding the biosynthesis of this complex molecule is crucial for endeavors in synthetic biology and the generation of novel antibiotic derivatives with improved therapeutic properties. While the complete biosynthetic pathway in Xanthomonas lactamgena has not been fully elucidated, significant insights can be drawn from the well-studied biosynthesis of cephamycins in actinomycetes and cephabacins in Lysobacter lactamgenus.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, beginning with the foundational steps of β-lactam core formation, followed by a series of tailoring reactions that install the characteristic chemical moieties.

Formation of the Cephem Nucleus

The initial steps of this compound biosynthesis are believed to be homologous to the canonical cephalosporin pathway.

  • Tripeptide Formation: The pathway commences with the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by a large, multidomain enzyme, ACV synthetase (ACVS) .

  • Bicyclic Ring Formation: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which possesses the characteristic bicyclic penicillin core structure.

  • Epimerization: The L-α-aminoadipyl side chain of isopenicillin N is converted to the D-configuration by isopenicillin N epimerase (IPNE) , yielding penicillin N.

  • Ring Expansion: The five-membered thiazolidine ring of penicillin N is expanded to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS) , also known as expandase, to produce deacetoxycephalosporin C (DAOC).

  • Hydroxylation: DAOC is then hydroxylated at the C3-methyl group by deacetylcephalosporin C synthase (DACS) , also known as hydroxylase, to form deacetylcephalosporin C (DAC).

Tailoring Reactions: The Genesis of this compound's Unique Features

The subsequent tailoring reactions are what differentiate this compound from other cephalosporins.

  • C7-Methoxylation: A crucial step is the introduction of a methoxy group at the C7 position of the cephem nucleus. This is catalyzed by a two-component 7α-cephem-methoxylase system, analogous to the CmcI and CmcJ enzymes found in cephamycin biosynthesis.[2]

    • CmcI (hydroxylase): This enzyme first hydroxylates the C7 position.

    • CmcJ (methyltransferase): Subsequently, this S-adenosyl-L-methionine (SAM)-dependent methyltransferase methylates the newly introduced hydroxyl group. The oxygen atom of the methoxy group is derived from molecular oxygen.[3]

  • C3' Side-Chain Attachment: The unique side chain at the C3' position of this compound is assembled by a complex of non-ribosomal peptide synthetases (NRPS) and potentially polyketide synthases (PKS) . Studies on the cephabacin biosynthetic gene cluster in Lysobacter lactamgenus have identified NRPS modules responsible for the incorporation of amino acids such as L-arginine into the side chain.[4] The exact structure of the this compound side chain and the specific NRPS/PKS modules in Xanthomonas lactamgena remain to be fully characterized.

Cephabacin_M6_Biosynthesis Precursors L-α-Aminoadipic acid + L-Cysteine + L-Valine ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) Precursors->ACV ACVS IPN Isopenicillin N ACV->IPN IPNS PenN Penicillin N IPN->PenN IPNE DAOC Deacetoxycephalosporin C (DAOC) PenN->DAOC DAOCS DAC Deacetylcephalosporin C (DAC) DAOC->DAC DACS C7_OH_Intermediate 7-Hydroxy-DAC Intermediate DAC->C7_OH_Intermediate C7-Hydroxylase C7_OMe_Intermediate 7-Methoxy-DAC Intermediate C7_OH_Intermediate->C7_OMe_Intermediate C7-Methyltransferase + SAM Cephabacin_M6 This compound C7_OMe_Intermediate->Cephabacin_M6 NRPS/PKS + Side-chain precursors ACVS ACV Synthetase (ACVS) IPNS Isopenicillin N Synthase (IPNS) IPNE Isopenicillin N Epimerase (IPNE) DAOCS DAOC Synthase (DAOCS) DACS DAC Synthase (DACS) C7_Hydroxylase C7-Hydroxylase (e.g., CmcI-like) C7_Methyltransferase C7-Methyltransferase (e.g., CmcJ-like) NRPS_PKS NRPS/PKS Complex

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Table 1: Representative Enzyme Kinetic Parameters in Cephalosporin Biosynthesis

Enzyme Organism Substrate Km (µM) Vmax (nmol/mg/min) Reference
ACV Synthetase Streptomyces clavuligerus L-α-aminoadipic acid 150 0.8 [5]
L-cysteine 80
L-valine 60
Isopenicillin N Synthase Cephalosporium acremonium ACV 320 25 [2]

| Deacetoxycephalosporin C Synthase | Streptomyces clavuligerus | Penicillin N | 28 | 1.5 |[5] |

Table 2: Representative Titers of Cephalosporin-related Antibiotics

Product Producer Organism Titer (g/L) Fermentation Conditions Reference
Cephalosporin C Acremonium chrysogenum 15-20 Optimized fed-batch Generic Data

| Cephamycin C | Streptomyces clavuligerus | 1-2 | Batch fermentation | Generic Data |

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of key enzymes in the proposed this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Protein_Expression_Workflow Start Gene of Interest (e.g., cmcI-like) Cloning Clone into Expression Vector (e.g., pET vector) Start->Cloning Transformation Transform into Expression Host (e.g., E. coli BL21) Cloning->Transformation Culture Grow Culture and Induce Protein Expression (e.g., with IPTG) Transformation->Culture Harvest Harvest Cells by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis End Purified Enzyme Analysis->End

Figure 2: General workflow for heterologous protein expression and purification.

Methodology:

  • Gene Amplification: Amplify the target gene (e.g., the putative C7-hydroxylase) from the genomic DNA of Xanthomonas lactamgena using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Ligate the PCR product into a suitable expression vector (e.g., pET-28a(+)) containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable temperature (e.g., 16-25°C) overnight.

  • Purification: Harvest the cells, lyse them by sonication, and purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).

  • Verification: Confirm the purity and size of the protein using SDS-PAGE.

In Vitro Assay for C7-Hydroxylase Activity

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • Substrate (e.g., Deacetylcephalosporin C)

    • Purified C7-hydroxylase enzyme

    • Cofactors (e.g., FeSO4, α-ketoglutarate, ascorbate)

    • NAD(P)H

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the hydroxylated product.

In Vitro Assay for C7-Methyltransferase Activity

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 8.0)

    • Substrate (the hydroxylated intermediate from the C7-hydroxylase reaction)

    • Purified C7-methyltransferase enzyme

    • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Initiation and Incubation: Start the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C).

  • Quenching: Terminate the reaction with an appropriate solvent.

  • Analysis: Analyze the formation of the methylated product using HPLC or LC-MS.

Characterization of NRPS Adenylation Domain Specificity (ATP-PPi Exchange Assay)

ATP_PPi_Exchange_Assay Start Purified Adenylation Domain Incubation Incubate with ATP, [32P]Pyrophosphate, and Amino Acid Substrate Start->Incubation Quenching Quench Reaction Incubation->Quenching Adsorption Adsorb [32P]ATP onto Activated Charcoal Quenching->Adsorption Washing Wash to Remove Unincorporated [32P]PPi Adsorption->Washing Measurement Measure Radioactivity of Charcoal Washing->Measurement End Determine Amino Acid Specificity Measurement->End

References

In-Depth Technical Guide: The Antibacterial Spectrum of Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephem antibiotic, a class of β-lactam antibiotics, originally isolated from the culture filtrate of Xanthomonas lactamgena. As a member of the cephabacin family, it exhibits a moderate spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Notably, this compound demonstrates stability against cephalosporinases, enzymes that confer resistance to many cephalosporin antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the in vitro antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of the antibiotic that prevents visible growth of the microorganism.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus 209P JC-1Gram-positive12.5
Bacillus subtilis ATCC 6633Gram-positive3.13
Escherichia coli NIHJ JC-2Gram-negative25
Klebsiella pneumoniae PCI 602Gram-negative50
Proteus vulgaris OX-19Gram-negative100
Proteus mirabilis IFO 3849Gram-negative100
Serratia marcescens T-55Gram-negative>100
Pseudomonas aeruginosa IFO 3445Gram-negative>100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method used to determine the MIC of this compound against various bacterial strains.

a. Media and Reagents:

  • Mueller-Hinton Broth (MHB) for non-fastidious bacteria.

  • Tryptic Soy Broth (TSB) or other appropriate media for fastidious organisms.

  • This compound stock solution (e.g., 1000 µg/mL) in a suitable solvent.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

b. Preparation of Inoculum:

  • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row, creating an initial 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs in a target bacterium (e.g., Escherichia coli).

a. Materials:

  • Bacterial cell membranes containing PBPs.

  • This compound at various concentrations.

  • Bocillin™ FL, a fluorescent penicillin derivative.

  • Phosphate-buffered saline (PBS).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Fluorescence imaging system.

b. Procedure:

  • Isolate bacterial membranes from a mid-logarithmic phase culture of the test organism.

  • Incubate the membrane preparations with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C to allow for binding to the PBPs.

  • Add a saturating concentration of Bocillin™ FL to the mixture and incubate for an additional 10-15 minutes. Bocillin™ FL will bind to any PBPs not already occupied by this compound.

  • Stop the reaction by adding a sample buffer and heating the samples.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

c. Data Analysis:

  • The intensity of the fluorescent bands corresponding to each PBP is quantified.

  • A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.

  • The IC₅₀ value (the concentration of this compound required to inhibit 50% of Bocillin™ FL binding) can be calculated for each PBP to determine the binding affinity.

Mandatory Visualizations

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol Bactoprenol-P Lipid_II->Bactoprenol Bactoprenol->Lipid_II_Peri Flippase Growing_Peptidoglycan Growing Peptidoglycan Chain Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase/Transglycosylase) PBP->Growing_Peptidoglycan PBP->Crosslinked_Peptidoglycan Cephabacin_M6 This compound Cephabacin_M6->PBP Inhibition Lipid_II_Peri->Growing_Peptidoglycan Transglycosylation

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental Workflow for MIC Determination.

PBP_Binding_Mechanism PBP Penicillin-Binding Protein (PBP) + D-Ala-D-Ala terminus of peptidoglycan precursor Acyl_Enzyme Acyl-Enzyme Intermediate (Cross-linking inhibited) PBP->Acyl_Enzyme Normal Transpeptidation Stable_Complex Stable Covalent Adduct (Inactive PBP) PBP->Stable_Complex Irreversible Acylation Cephabacin {this compound | (β-lactam ring)} Cephabacin->Stable_Complex

Caption: Mechanism of PBP Inactivation by this compound.

References

Navigating the Stability Landscape of Cephabacin M6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephabacin M6, a member of the 7-methoxycephem class of antibiotics, presents a complex stability profile crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known stability characteristics of related 7-methoxycephem antibiotics and outlines a proposed framework for systematically evaluating the stability and degradation profile of this compound. Due to a lack of specific public data on this compound, this document synthesizes information from analogous compounds to propose detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method. The guide is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this novel antibiotic.

Introduction to this compound

This compound is a novel antibiotic belonging to the cephabacin family, which are 7-methoxycephem antibiotics of bacterial origin.[1][2] These compounds are characterized by a 7-methoxy-3-cephem nucleus, which generally confers resistance to β-lactamase enzymes.[1] The core structure of this compound is 7-methoxy-deacetylcephalosporin C, which is further substituted with a peptide side chain.[1] Understanding the intrinsic stability of this compound is paramount for its formulation, storage, and ultimately, its clinical efficacy and safety.

Chemical Structure:

  • Molecular Formula: C47H79N13O18S

  • Core Nucleus: 7-methoxy-3-cephem

  • Key Features: The presence of a β-lactam ring, a dihydrothiazine ring, a 7-methoxy group, and a peptide side chain. These structural motifs are the primary sites for potential degradation.

Known Stability Profile of Related 7-Methoxycephem Antibiotics

The 7-α-methoxy group is known to enhance stability against various β-lactamases, a common mechanism of bacterial resistance to β-lactam antibiotics. A study on Cephamycin C demonstrated that its stability is pH-dependent. It exhibits greater stability in quasi-neutral conditions (pH 6.0-7.6) and is more susceptible to degradation under acidic (pH 2.2) and basic (pH 8.7) conditions. This suggests that the β-lactam ring of 7-methoxycephems is prone to hydrolysis under both acidic and alkaline environments.

Proposed Forced Degradation Studies for this compound

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. The following protocols are proposed for this compound based on established methods for other cephalosporin antibiotics. The extent of degradation should ideally be in the range of 10-30% to allow for the detection and characterization of degradation products without extensive secondary degradation.

General Experimental Setup
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily as needed).

  • Sample Analysis: Analyze the samples immediately or store them at a low temperature (e.g., -20°C) in the dark to prevent further degradation until analysis by a stability-indicating analytical method.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed at each time point.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Protocol: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Temperature: Maintain the solution at 60°C.

  • Basic Hydrolysis:

    • Protocol: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Temperature: Maintain the solution at room temperature (25°C), as base-catalyzed degradation is often rapid.

  • Neutral Hydrolysis:

    • Protocol: Mix the this compound stock solution with an equal volume of purified water.

    • Temperature: Maintain the solution at 60°C.

Oxidative Degradation
  • Protocol: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Temperature: Maintain the solution at room temperature (25°C) and protect it from light.

Thermal Degradation
  • Protocol: Store the solid this compound powder and the stock solution in a temperature-controlled oven.

  • Temperature: 60°C.

Photolytic Degradation
  • Protocol: Expose the solid this compound powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as a dark control.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is proposed.

Chromatographic Conditions (Proposed)
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (or lambda max of this compound)
Injection Volume 10 µL
Mass Spectrometry Detection (for identification)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100 - 1500 m/z.

  • Fragmentation: MS/MS analysis of parent ions corresponding to potential degradation products to aid in structural elucidation.

Data Presentation

All quantitative data from the forced degradation studies should be summarized in tables to facilitate easy comparison of the stability of this compound under different stress conditions.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl, 60°C24Data to be generatedData to be generated
0.1 M NaOH, 25°C8Data to be generatedData to be generated
Water, 60°C48Data to be generatedData to be generated
3% H₂O₂, 25°C12Data to be generatedData to be generated
Solid, 60°C72Data to be generatedData to be generated
Photolytic24Data to be generatedData to be generated

Visualizations of Experimental Workflow and Potential Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 25°C) neutral Neutral Hydrolysis (Water, 60°C) oxidative Oxidative Stress (3% H₂O₂, 25°C) thermal Thermal Stress (Solid & Solution, 60°C) photo Photolytic Stress (ICH Q1B) sampling Sampling at Defined Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analysis by Stability-Indicating HPLC-UV/MS Method sampling->analysis quant Quantification of this compound and Degradation Products analysis->quant pathway Degradation Pathway Elucidation quant->pathway report Stability Profile Report pathway->report

Figure 1: Proposed experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_degradation_products Potential Degradation Products Cephabacin_M6 This compound beta_lactam_hydrolysis β-Lactam Ring Hydrolysis Product Cephabacin_M6->beta_lactam_hydrolysis Acid/Base Hydrolysis peptide_cleavage Peptide Side Chain Cleavage Products Cephabacin_M6->peptide_cleavage Hydrolysis ester_hydrolysis Ester Linkage Hydrolysis Product Cephabacin_M6->ester_hydrolysis Hydrolysis epimerization Epimerization at C6/C7 Cephabacin_M6->epimerization Base Catalysis decarboxylation Decarboxylation Product Cephabacin_M6->decarboxylation Thermal Stress

Figure 2: Hypothetical degradation pathways for this compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit proposed, framework for investigating the stability and degradation profile of this compound. The stability of 7-methoxycephems is a complex interplay of pH, temperature, light, and oxidative stress. The proposed forced degradation studies and the stability-indicating analytical method will be instrumental in elucidating the degradation pathways and identifying the critical factors affecting the stability of this compound.

It is imperative that these proposed protocols are experimentally validated. The data generated from such studies will be invaluable for the development of a stable and effective pharmaceutical formulation of this compound, ensuring its quality, safety, and efficacy throughout its shelf life. Future work should focus on the isolation and structural characterization of the major degradation products using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

References

Structural Similarities Between Cephabacin M6 and Other Cephems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 belongs to the cephem class of β-lactam antibiotics, a group of compounds of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a detailed comparative analysis of the structural characteristics of this compound and other notable cephems, namely Cephalosporin C and Cephamycin C. A comprehensive understanding of their structural similarities and differences is crucial for the rational design of new antibiotics with enhanced efficacy and resistance profiles. This document outlines the core structural features, presents available quantitative data, details relevant experimental methodologies, and visualizes key biochemical pathways.

Core Structural Features of Cephems

All cephem antibiotics share a fundamental bicyclic core structure: a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This core is responsible for their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. Variations in the side chains attached to this cephem nucleus at positions C-3 and C-7 account for the diverse spectrum of activity and pharmacokinetic properties observed across the cephalosporin family.

  • This compound: This antibiotic is a 7-methoxycephem. A key distinguishing feature of the cephabacin family, including M6, is the presence of a peptide side chain attached at the C-3 position of the cephem nucleus. Specifically, this compound possesses a complex peptide moiety, contributing to its unique biological activity.[1]

  • Cephalosporin C: As a foundational member of the cephalosporin family, it possesses a D-α-aminoadipyl side chain at the C-7 position and an acetoxymethyl group at the C-3 position.

  • Cephamycin C: Similar to this compound, Cephamycin C is a 7-methoxycephem. It is distinguished by a carbamoyloxymethyl group at the C-3 position and a D-α-aminoadipyl side chain at C-7. The 7-methoxy group confers a degree of resistance to β-lactamase enzymes.

Comparative Structural Data

A detailed quantitative comparison of the structural parameters of this compound with other cephems is limited by the public availability of its crystallographic or complete NMR data. However, by examining representative data for Cephalosporin C and Cephamycin C, we can infer the expected structural similarities and minor variations within the cephem core.

Table 1: Comparison of Key Structural Features

FeatureThis compoundCephalosporin CCephamycin C
Core Structure CephemCephemCephem
C-7 Substituent α-aminoadipylα-aminoadipylα-aminoadipyl
C-7 Methoxy Group YesNoYes
C-3 Substituent Peptide Side ChainAcetoxymethylCarbamoyloxymethyl

Table 2: Representative Bond Lengths (Å) of the Cephem Nucleus (Data for Cephalosporin C)

BondBond Length (Å)
C7-N51.38
N5-C81.48
C8-C41.55
C4-S11.83
S1-C21.77
C2=C31.34
C3-C41.51
C6-C71.55
C6=O91.21
N5-C61.39

Note: The bond lengths provided are typical values and can vary slightly depending on the specific crystal structure and experimental conditions. Data for this compound is not publicly available.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) of the Cephem Nucleus (Data for a Cephalosporin Derivative)

Carbon AtomChemical Shift (ppm)
C2125.0
C3128.0
C429.0
C658.0
C759.0
C8 (β-lactam C=O)165.0
C9 (Carboxyl C=O)170.0

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the cephem nucleus. This data is for a representative cephalosporin and may not directly correspond to this compound, Cephalosporin C, or Cephamycin C.

Experimental Protocols

The structural elucidation of cephem antibiotics relies heavily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Methodology:

  • Crystallization: A supersaturated solution of the purified cephem antibiotic is prepared. Slow evaporation of the solvent or controlled cooling is employed to induce the formation of single, high-quality crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods, such as direct methods or Patterson synthesis. This yields an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and spatial arrangement of atoms in a molecule in solution.

Methodology:

  • Sample Preparation: A small amount of the purified cephem antibiotic is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the connectivity of different parts of the molecule.

  • Structure Elucidation: By integrating the information from all NMR experiments, the complete chemical structure of the molecule can be pieced together.

Visualizations of Key Pathways

Biosynthesis of Cephems

The biosynthetic pathways of this compound, Cephalosporin C, and Cephamycin C share common early steps, starting from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.

Cephem_Biosynthesis cluster_precursors Precursor Amino Acids L-alpha-aminoadipic acid L-alpha-aminoadipic acid ACV synthetase ACV synthetase L-alpha-aminoadipic acid->ACV synthetase L-cysteine L-cysteine L-cysteine->ACV synthetase L-valine L-valine L-valine->ACV synthetase Isopenicillin N Isopenicillin N ACV synthetase->Isopenicillin N ACV Penicillin N Penicillin N Isopenicillin N->Penicillin N Epimerase Isopenicillin N synthase Isopenicillin N synthase Deacetoxycephalosporin C Deacetoxycephalosporin C Penicillin N->Deacetoxycephalosporin C Expandase Deacetylcephalosporin C Deacetylcephalosporin C Deacetoxycephalosporin C->Deacetylcephalosporin C Hydroxylase Cephalosporin C Cephalosporin C Deacetylcephalosporin C->Cephalosporin C Acetyltransferase O-Carbamoyldeacetylcephalosporin C O-Carbamoyldeacetylcephalosporin C Deacetylcephalosporin C->O-Carbamoyldeacetylcephalosporin C O-carbamoyltransferase Cephabacin Core 7-methoxydeacetylcephalosporin C Deacetylcephalosporin C->Cephabacin Core 7-alpha-hydroxylase, O-methyltransferase Cephamycin C Cephamycin C O-Carbamoyldeacetylcephalosporin C->Cephamycin C 7-alpha-hydroxylase, O-methyltransferase This compound This compound Cephabacin Core->this compound Peptide ligation

Biosynthesis of Cephem Antibiotics
Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cephem antibiotics exert their bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

Mechanism_of_Action Cephem Antibiotic Cephem Antibiotic PBP Penicillin-Binding Protein (PBP) Cephem Antibiotic->PBP Binds to Transpeptidation Peptidoglycan Cross-linking Cephem Antibiotic->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes Cell Wall Synthesis Bacterial Cell Wall Synthesis Transpeptidation->Cell Wall Synthesis Essential for Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to

Inhibition of Bacterial Cell Wall Synthesis

Conclusion

This compound, Cephalosporin C, and Cephamycin C, while sharing the fundamental cephem core, exhibit significant structural diversity in their side chains, which dictates their specific antibacterial properties and resistance to enzymatic degradation. The 7-methoxy group present in this compound and Cephamycin C is a key feature contributing to their stability against β-lactamases. The unique peptide side chain of this compound warrants further investigation to fully elucidate its structure-activity relationship. The continued application of advanced analytical techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy will be paramount in uncovering the subtle structural nuances that can be exploited for the development of next-generation cephem antibiotics.

References

In Vitro Efficacy of Cephabacin M6 Against Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Cephabacin M6, a novel 7-methoxycephem antibiotic. The document summarizes the available data on its antibacterial activity, details its mechanism of action, and provides generalized experimental protocols for its evaluation.

Introduction to this compound

This compound is a member of the Cephabacin M family of antibiotics, which consists of six components (M1-M6). These antibiotics are naturally produced by the bacterium Xanthomonas lactamgena.[1] The Cephabacin M compounds are notable for being among the first 7-methoxycephem antibiotics discovered from a bacterial source.[1] Structurally, they possess a 7-methoxydesacetylcephalosporin nucleus.

In Vitro Antibacterial Activity

Table 1: Summary of In Vitro Efficacy of Cephabacin M1-6

AttributeDescriptionReferences
Antibacterial Spectrum Moderate activity against Gram-positive and Gram-negative bacteria.[1]
Stability Stable against cephalosporinases.[1]
β-Lactamase Inhibition Exhibit inhibitory activity against the cephalosporinase from Proteus vulgaris GN 4413.[1]

Note: Detailed Minimum Inhibitory Concentration (MIC) data for this compound against specific pathogens is contained within primary research articles that were not accessible in full-text format during the preparation of this guide.

Mechanism of Action

The primary mode of action for the Cephabacin M antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the targeting and binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, Cephabacin M antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death. For Escherichia coli, the primary target is PBP 1, while in Bacillus subtilis, it is PBP 4.[1]

cluster_0 Bacterial Cell Cephabacin_M6 This compound PBP Penicillin-Binding Proteins (PBPs) Cephabacin_M6->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Disrupted Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are outlined in the primary research literature. As access to the full text of these publications was not available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is provided below, based on standard microbiological practices.

4.1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test pathogen from a fresh agar plate.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Start Start: Isolate Bacterial Colonies Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End: Determine MIC Read_Results->End

General Workflow for MIC Determination.

Conclusion

This compound, as part of the Cephabacin M complex, presents as a promising class of 7-methoxycephem antibiotics with a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against cephalosporinases and its mechanism of action via the inhibition of penicillin-binding proteins make it a compound of interest for further research and development. For a comprehensive quantitative analysis of its in vitro efficacy, including detailed MIC values against a broad range of pathogens, access to the full-text versions of the primary research articles by Nozaki et al. (1985) and Harada et al. (1984) is recommended.

References

Preliminary Research on Cephabacin M6: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a summary of the current scientific understanding of Cephabacin M6, a member of the 7-methoxycephem class of antibiotics. Extensive literature searches have revealed a significant lack of specific research on "this compound derivatives." The available scientific data primarily focuses on the native Cephabacin compounds (M1-6, F, and H groups). Consequently, this document will detail the known properties of the parent this compound and the broader Cephabacin family, including their structure, mechanism of action, and antibacterial activity. Generalized experimental protocols for the synthesis and evaluation of related cephalosporin compounds are also provided to serve as a foundational resource for future research in this area.

Introduction to this compound

This compound is a naturally occurring 7-methoxycephem antibiotic produced by the bacterium Xanthomonas lactamgena.[1] Structurally, it consists of a 7-methoxydeacetylcephalosporin C core nucleus with a peptide side chain attached at the 3-position via an ester linkage.[2][3] The members of the Cephabacin M group, including M6, are distinguished by the composition of this peptide chain.

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action for Cephabacins involves the inhibition of bacterial cell wall synthesis.[4][5] The strained β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of peptidoglycan precursors.[5][6] This allows the antibiotic to bind to and acylate the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer.[7][8] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[6][9] Specifically, Cephabacin M1 has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1]

Beta-Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Inhibited_PBP Inhibited PBP (Acylated) PBP->Inhibited_PBP Forms Covalent Adduct Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Cephabacin This compound (β-Lactam Antibiotic) Cephabacin->PBP Binds to Active Site NoCellWall Inhibition of Cell Wall Synthesis Inhibited_PBP->NoCellWall Prevents Cross-linking Lysis Cell Lysis and Death NoCellWall->Lysis

Figure 1: General mechanism of action of this compound.

Antibacterial Activity

Cephabacin M1-6 have demonstrated moderate antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] A key feature of these compounds is their stability against hydrolysis by cephalosporinases, which are a common mechanism of bacterial resistance to β-lactam antibiotics.[1]

Table 1: Summary of Antibacterial Activity of Cephabacins

Compound GroupKey Structural FeatureAntibacterial Spectrumβ-Lactamase StabilityReference
Cephabacin M1-6 7-methoxy group, peptide side chain at C-3Moderate activity against Gram-positive and Gram-negative bacteriaStable against cephalosporinases[1]
Cephabacin F group 7-formylamino substituentBroad activity including β-lactamase producing strains and anaerobesHighly resistant to various β-lactamases[3]
Cephabacin H group No 7-formylamino substituentMore potent against Gram-positive bacteria than F group, inactive against β-lactamase producing Gram-negative bacteriaSusceptible to β-lactamases[3]

Experimental Protocols

Due to the absence of specific literature on this compound derivatives, the following sections provide generalized experimental protocols for the synthesis and evaluation of cephalosporin compounds, which can be adapted for future research.

General Protocol for the Synthesis of Cephalosporin 3-Position Peptide Esters

The synthesis of cephalosporins with peptide side chains at the 3-position typically involves the coupling of a protected amino acid or peptide to a 3-hydroxymethyl cephalosporin core.

Materials:

  • 3-hydroxymethyl-7-aminocephalosporanic acid (or a suitable protected derivative)

  • N-protected amino acid or peptide with a free carboxyl group

  • Coupling agents (e.g., DCC, EDC, HATU)

  • Organic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, triethylamine)

  • Deprotection reagents (e.g., TFA for Boc groups, piperidine for Fmoc groups)

  • Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Protection of the Cephalosporin Core: If not already protected, the amino group at the 7-position and the carboxylic acid at the 4-position of the 3-hydroxymethyl cephalosporin are protected using standard protecting group chemistry.

  • Activation of the Peptide: The N-protected amino acid or peptide is dissolved in an appropriate organic solvent, and a coupling agent and a base are added to activate the carboxylic acid group.

  • Coupling Reaction: The protected 3-hydroxymethyl cephalosporin is added to the activated peptide solution, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using column chromatography or preparative HPLC.

  • Deprotection: The protecting groups on the cephalosporin core and the peptide side chain are removed using appropriate deprotection reagents.

  • Final Purification: The final deprotected cephalosporin-peptide ester is purified by HPLC to yield the desired compound.

General Protocol for Antimicrobial Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. Broth microdilution is a common method for determining the MIC.

Materials:

  • Test compound (e.g., Cephabacin derivative)

  • Bacterial strains (e.g., reference strains from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: A suspension of the bacterial strain is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Research Workflow

The following diagram illustrates a logical workflow for the future development and evaluation of novel this compound derivatives.

Cephabacin_Derivative_Workflow Start Identify this compound Core Structure Design Design Novel Derivatives (e.g., modify peptide side chain) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Antibacterial Testing (MIC determination) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Efficacy and Toxicity Studies SAR->InVivo Lead_Opt->Design Iterative Design End Candidate for Preclinical Development InVivo->End

Figure 2: Proposed workflow for this compound derivative research.

Conclusion and Future Directions

While specific derivatives of this compound are not documented in the current scientific literature, the parent compound and its related family of 7-methoxycephems represent a potentially valuable scaffold for the development of new antibacterial agents. Their inherent stability to β-lactamases is a significant advantage. Future research should focus on the synthesis and evaluation of novel analogs, particularly through modification of the 3-position peptide side chain, to explore and optimize their antibacterial spectrum and potency. The generalized protocols and workflows provided in this guide offer a starting point for such research endeavors.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Cephabacin M6, a 7-methoxycephem antibiotic. The methodology is based on the fermentation of Xanthomonas lactamgena YK-431, followed by a multi-step purification process involving various chromatographic techniques. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, antibiotic discovery, and drug development.

Introduction

This compound is a member of the cephabacin family of antibiotics, which are characterized by a 7-methoxycephem nucleus.[1] These antibiotics are produced by the bacterium Xanthomonas lactamgena and exhibit antibacterial activity against a range of bacteria.[1] The isolation and purification of this compound from the fermentation broth is a critical step in its characterization and further development as a potential therapeutic agent. This protocol outlines the key steps, from fermentation to final purification, based on established methodologies for cephabacin antibiotics.

Experimental Protocols

Fermentation of Xanthomonas lactamgena YK-431

The production of this compound is achieved through the submerged fermentation of Xanthomonas lactamgena YK-431. Optimal fermentation conditions are crucial for maximizing the yield of the target antibiotic.

Materials:

  • Xanthomonas lactamgena YK-431 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (specific composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts)

  • Shake flasks or fermenter

Protocol:

  • Inoculum Preparation: Aseptically inoculate a seed flask containing the seed medium with a stock culture of Xanthomonas lactamgena YK-431. Incubate at 28-30°C for 24-48 hours with shaking (e.g., 180-220 rpm).

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration.

  • Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (optical density), and antibiotic production (using a bioassay or HPLC).

  • Harvesting: After an optimal fermentation time (typically 4-7 days), harvest the culture broth by centrifugation or filtration to separate the biomass from the supernatant containing this compound.

Isolation from Culture Filtrate

The initial step in purification involves separating the cephabacins from the clarified culture supernatant.

Materials:

  • Culture supernatant

  • Cation-exchange resin (e.g., Dowex 50W X2)

  • Activated carbon

  • High porous polymer resin (e.g., Diaion HP-20)

  • Elution buffers (e.g., aqueous ammonia, methanol)

Protocol:

  • Cation-Exchange Chromatography: Adjust the pH of the culture supernatant to a slightly acidic or neutral pH. Pass the supernatant through a column packed with a cation-exchange resin. The basic cephabacin compounds will bind to the resin.

  • Elution: Elute the bound compounds with a suitable buffer, such as a dilute aqueous ammonia solution.

  • Adsorption Chromatography: Apply the eluate to a column of activated carbon or a high porous polymer resin.

  • Elution: Elute the antibiotics with an appropriate solvent, such as aqueous methanol or acetone.

Purification by Column Chromatography

Further purification is achieved through a series of column chromatography steps.

Materials:

  • Partially purified cephabacin fraction

  • Cation-exchange Sephadex (e.g., CM-Sephadex)

  • Elution buffers (e.g., sodium chloride gradient)

Protocol:

  • Cation-Exchange Chromatography: Apply the concentrated fraction from the previous step to a cation-exchange Sephadex column.

  • Gradient Elution: Elute the column with a linear gradient of sodium chloride to separate the different cephabacin components.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using techniques like thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Desalting: Pool the fractions containing this compound and desalt them using a suitable method, such as adsorption on a porous polymer resin followed by elution with methanol/water.

Preparative Reverse-Phase HPLC

The final purification step to obtain highly pure this compound is preparative reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Desalted this compound fraction

  • Preparative reverse-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of a volatile buffer like ammonium acetate and acetonitrile)

  • HPLC system with a fraction collector

Protocol:

  • Sample Preparation: Dissolve the desalted this compound fraction in the mobile phase.

  • Chromatography: Inject the sample onto the preparative HPLC column.

  • Elution: Elute with an isocratic or gradient mobile phase to achieve separation of this compound from other closely related cephabacins.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Purification Scheme for Cephabacins

Purification StepEluent/Mobile PhaseYield (%)Purity (%)
Culture Filtrate-100<1
Cation-Exchange ResinDilute Aqueous Ammonia80-905-10
Activated CarbonAqueous Methanol70-8015-25
Cation-Exchange SephadexNaCl Gradient50-6040-60
Preparative RP-HPLCAcetonitrile/Ammonium Acetate30-40>95

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_isolation Initial Isolation cluster_purification Purification A Inoculation of Xanthomonas lactamgena B Production Fermentation A->B C Harvesting (Centrifugation/Filtration) B->C D Culture Supernatant C->D Clarified Supernatant E Cation-Exchange Chromatography D->E F Adsorption Chromatography (Activated Carbon/Porous Resin) E->F G Cation-Exchange Sephadex Chromatography F->G Partially Purified Fraction H Preparative Reverse-Phase HPLC G->H I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, the class of antibiotics to which this compound belongs, act by inhibiting the synthesis of the bacterial cell wall. This is achieved by interfering with the peptidoglycan synthesis pathway.

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Stable Cell Wall PBP->CellWall Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP CephabacinM6 This compound CephabacinM6->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephalosporin antibiotic with potential therapeutic applications.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of cephalosporins and their related substances.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The described method is based on established principles for the analysis of structurally similar 7-methoxycephalosporins and other cephalosporins.

Principle

The method utilizes a reversed-phase HPLC system with a C18 stationary phase. The separation is achieved by a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte, this compound, is separated from other components in the sample based on its polarity. Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This section details the necessary equipment and the specific parameters for the HPLC analysis of this compound. The conditions are adapted from methods used for similar cephalosporin compounds.[2]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Sodium Phosphate Monobasic (NaH2PO4), pH adjusted to 4.0 with phosphoric acidB: Acetonitrile
Gradient Isocratic elution with 85% A and 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase A (20 mM Sodium Phosphate, pH 4.0): Dissolve 2.4 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Bacterial Culture Filtrate)
  • Centrifuge the bacterial culture at 5000 rpm for 15 minutes to remove cells and large debris.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of this compound in the culture.

  • Inject the prepared sample into the HPLC system.

Data Presentation

The following tables present typical performance data for the HPLC analysis of cephalosporins, which can be expected for the this compound method. This data is representative and should be verified for the specific application.

Table 1: Linearity Data for a Related Cephalosporin

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data for a Related Cephalosporin

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
100.81.299.5
500.61.0100.2
900.50.999.8

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution Filter->Dilute Inject Injection Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Generation Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte This compound in Sample HPLC HPLC System Analyte->HPLC Introduction Signal Chromatographic Peak (Electrical Signal) HPLC->Signal Separation & Detection Data Peak Area (Quantitative Data) Signal->Data Integration

Caption: Logical relationship between the analyte and the analytical output.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of Cephabacin M6, a 7-methoxycephem antibiotic.[1][2] The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.

Introduction to this compound

This compound is a member of the cephabacin family of antibiotics, which are naturally produced by the bacterium Xanthomonas lactamica.[1][2] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, cephabacins target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This inhibition leads to cell lysis and bacterial death. This compound has demonstrated a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria and exhibits stability against certain β-lactamases.[2]

Quantitative Assessment of Antibacterial Activity

The primary goal of quantitative assessment is to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Table 1: Representative MIC Values for this compound

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusPositive29213Insert Experimental Data
Streptococcus pneumoniaePositive49619Insert Experimental Data
Escherichia coliNegative25922Insert Experimental Data
Pseudomonas aeruginosaNegative27853Insert Experimental Data
Haemophilus influenzaeNegative49247Insert Experimental Data

Note: The above table is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

The following are detailed protocols for commonly used methods to determine the antibacterial activity of this compound. These methods are aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][6]

This method is considered a gold standard for determining MIC values and involves a serial dilution of the antibiotic in a liquid growth medium.[4][5][7]

Materials:

  • This compound stock solution (prepared in a suitable solvent and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.

  • Include a negative control well containing 100 µL of sterile CAMHB.

  • Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. Alternatively, an OD600 reading can be taken with a microplate reader.

In this method, varying concentrations of the antibiotic are incorporated into an agar medium.[4]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Standardized bacterial inoculum (1 x 10^8 CFU/mL)

  • Petri dishes

  • Inoculum replicating apparatus (optional)

Protocol:

  • Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

  • Prepare a control plate with no antibiotic.

  • Once the agar has solidified, spot-inoculate the plates with the standardized bacterial suspension (approximately 1-2 µL per spot). Multiple strains can be tested on a single plate.

  • Allow the inocula to dry, then invert the plates and incubate at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.[4][7]

Materials:

  • Paper disks impregnated with a known concentration of this compound

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Evenly streak the entire surface of a MHA plate with the swab in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Aseptically apply the this compound-impregnated disks to the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its assessment.

Cephabacin_M6_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Outer Membrane Outer Membrane This compound->Outer Membrane Diffusion PBP Penicillin-Binding Protein (PBP) Outer Membrane->PBP Binding Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Inhibition Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Leads to

Caption: Mechanism of action of this compound.

Antibacterial_Activity_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Perform Assay Perform Assay Prepare Bacterial Inoculum->Perform Assay Prepare this compound Dilutions->Perform Assay Broth Microdilution Broth Microdilution Perform Assay->Broth Microdilution Option 1 Agar Dilution Agar Dilution Perform Assay->Agar Dilution Option 2 Disk Diffusion Disk Diffusion Perform Assay->Disk Diffusion Option 3 Incubate Incubate Broth Microdilution->Incubate Agar Dilution->Incubate Disk Diffusion->Incubate Record Results Record Results Incubate->Record Results Determine MIC / Zone of Inhibition Determine MIC / Zone of Inhibition Record Results->Determine MIC / Zone of Inhibition End End Determine MIC / Zone of Inhibition->End

Caption: Experimental workflow for assessing antibacterial activity.

References

Application Notes and Protocols for Cephabacin M6 in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephem antibiotic belonging to the cephabacin family of compounds originally isolated from the culture filtrate of Xanthomonas lactamgena.[1] Like other β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture for research and drug development purposes.

Mechanism of Action

This compound is a bactericidal agent that specifically targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis.

The primary lethal targets of Cephabacin M1, a closely related analog, have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1] By binding to these PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Cephabacin M-group antibiotics have demonstrated stability against cephalosporinases, enzymes that can inactivate many cephalosporin antibiotics.[1]

Antibacterial Spectrum and Efficacy

This compound exhibits a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the related Cephabacin F and H groups have shown varied activity. The Cephabacin F group is active against a wide variety of bacteria, including β-lactamase-producing strains, while the H group shows more potent activity against Gram-positive bacteria but is less effective against Gram-negative bacteria that produce β-lactamases.[2]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Related Cephabacin Compounds

Bacterial SpeciesAntibioticMIC Range (µg/mL)Reference
Escherichia coliCephabacin F GroupModerate Activity[2]
Bacillus subtilisCephabacin H GroupPotent Activity[2]
β-lactamase-producing clinical isolatesCephabacin F GroupActive[2]
Gram-negative bacteria (β-lactamase producing)Cephabacin H GroupNot Active[2]

Note: This table provides a qualitative summary based on available literature for related cephabacin compounds. Specific MIC values for this compound should be determined experimentally for the bacterial strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Prepare a bacterial culture as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.

    • Add this compound to the test flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by this compound can trigger a cell wall stress response in bacteria. This is often mediated by two-component signal transduction systems (TCSs). While the specific pathway activated by this compound has not been fully elucidated, a general model involves a sensor histidine kinase in the cell membrane that detects cell wall damage. Upon detection, the kinase autophosphorylates and then transfers the phosphate group to a cognate response regulator in the cytoplasm. The phosphorylated response regulator then acts as a transcription factor, modulating the expression of genes involved in cell wall repair, antibiotic resistance, and other stress responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cephabacin This compound PBP Penicillin-Binding Protein (PBP) Cephabacin->PBP Inhibits SensorKinase Sensor Histidine Kinase (e.g., VraS) PBP->SensorKinase Disruption of Peptidoglycan Synthesis ResponseRegulator Response Regulator (e.g., VraR) SensorKinase->ResponseRegulator Phosphorylation Cascade DNA DNA ResponseRegulator->DNA Binds to Promoter StressResponseGenes Stress Response Genes (Cell Wall Synthesis, etc.) DNA->StressResponseGenes Upregulates Transcription G A Prepare Bacterial Inoculum (Log Phase Culture) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Assess Bacterial Growth (Visually or Spectrophotometrically) D->E F Determine MIC (Lowest concentration with no growth) E->F G Start Start with Standardized Bacterial Inoculum Expose Expose to different concentrations of this compound (MIC, 2xMIC, 4xMIC) Start->Expose Incubate Incubate and Sample at different time points Expose->Incubate Count Perform Viable Cell Counts (CFU/mL) Incubate->Count Plot Plot log10(CFU/mL) vs. Time Count->Plot Interpret Interpret Results Plot->Interpret Bactericidal Bactericidal (≥3-log10 reduction in CFU/mL) Interpret->Bactericidal If Bacteriostatic Bacteriostatic (No significant change in CFU/mL) Interpret->Bacteriostatic If

References

Application Notes and Protocols for Studying Penicillin-Binding Proteins (PBPs) with Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxydesacetylcephalosporin, a type of β-lactam antibiotic, originally isolated from the culture filtrate of Xanthomonas lactamica.[1][2] As a member of the cephalosporin class of antibiotics, this compound is a valuable tool for studying the structure, function, and inhibition of penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4][5] The inhibition of these enzymes by β-lactam antibiotics leads to defects in cell wall integrity and ultimately, bacterial cell death.[6][7]

While specific quantitative binding data for this compound is not extensively documented in publicly available literature, the closely related compound, Cephabacin F1, has been shown to exhibit a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[8][9] This suggests that this compound likely shares a similar PBP-binding profile, making it a potentially selective tool for investigating the roles of these specific PBPs in bacterial physiology and as targets for novel antibiotic development.

These application notes provide detailed protocols for utilizing this compound to study its interaction with PBPs, including methods for determining its inhibitory potency and identifying its PBP targets.

Quantitative Data Summary

CompoundOrganismPrimary PBP Target(s)Reported Affinity/Activity
Cephabacin F1Escherichia coliPBP 1High Affinity[8][9]
Cephabacin F1Bacillus subtilisPBP 4High Affinity[8][9]
This compound (Expected) Escherichia coliPBP 1To be determined
This compound (Expected) Bacillus subtilisPBP 4To be determined

Experimental Protocols

Protocol 1: Determination of the 50% Inhibitory Concentration (IC₅₀) of this compound for Target PBPs

This protocol describes a competitive binding assay to determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled penicillin, such as Bocillin™ FL, to its target PBPs.

Materials:

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • This compound

  • Bocillin™ FL (or other suitable fluorescent penicillin derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Bradford reagent or other protein quantification assay

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Microcentrifuge

  • Sonicator or French press

Methodology:

  • Bacterial Culture and Membrane Preparation: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Wash the cell pellet with cold PBS. d. Resuspend the cells in lysis buffer and lyse by sonication or using a French press. e. Centrifuge the lysate at low speed to remove unbroken cells and debris. f. Pellet the membranes by ultracentrifugation of the supernatant. g. Resuspend the membrane pellet in PBS and determine the total protein concentration.

  • Competitive Binding Assay: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane fraction. b. Add increasing concentrations of this compound to each tube. Include a control tube with no this compound. c. Incubate at 37°C for 15-30 minutes to allow this compound to bind to the PBPs. d. Add a fixed, saturating concentration of Bocillin™ FL to each tube. e. Incubate at 37°C for an additional 30 minutes to label the remaining unbound PBPs. f. Stop the reaction by adding an excess of cold unlabeled penicillin G or by adding SDS-PAGE sample buffer.

  • Analysis: a. Separate the labeled proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. c. Quantify the fluorescence intensity of each PBP band in each lane. d. Plot the fluorescence intensity of each PBP band as a function of the this compound concentration. e. Determine the IC₅₀ value for each PBP by fitting the data to a suitable dose-response curve using graphing software.

Protocol 2: Identification of this compound PBP Targets in Whole Cells

This protocol allows for the identification of PBP targets of this compound in live, intact bacterial cells.

Materials:

  • Bacterial strain of interest

  • This compound

  • Bocillin™ FL

  • Growth medium (e.g., Luria-Bertani broth)

  • PBS, pH 7.4

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Methodology:

  • Bacterial Culture and Treatment: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Aliquot the culture into several tubes. c. Add increasing concentrations of this compound to each tube, including a no-drug control. d. Incubate the cultures under normal growth conditions for a defined period (e.g., 30-60 minutes).

  • Fluorescent Labeling of Remaining PBPs: a. Harvest the cells from each treatment condition by centrifugation. b. Wash the cell pellets with PBS to remove unbound this compound. c. Resuspend the cells in PBS containing a saturating concentration of Bocillin™ FL. d. Incubate at 37°C for 30 minutes to label the PBPs that were not bound by this compound. e. Harvest the cells by centrifugation and wash with PBS to remove unbound Bocillin™ FL.

  • Cell Lysis and Analysis: a. Resuspend the cell pellets in SDS-PAGE sample buffer and heat to lyse the cells and denature the proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. The disappearance or reduction in the intensity of a PBP band at a given this compound concentration indicates that it is a target of the compound.

Visualizations

Mechanism of PBP Inhibition by β-Lactams

PBP_Inhibition cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by this compound Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Transpeptidation Cross-linked Peptidoglycan Stable Cell Wall PBP->Cross-linked Peptidoglycan Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Cephabacin_M6 This compound Cephabacin_M6->PBP Covalent Binding Lysis Cell Lysis Inactive_PBP->Lysis Inhibition of Cell Wall Synthesis

Caption: Mechanism of PBP inhibition by this compound.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow Start Start Prepare_Membranes Prepare Bacterial Membrane Fractions Start->Prepare_Membranes Incubate_Cephabacin Incubate Membranes with varying [this compound] Prepare_Membranes->Incubate_Cephabacin Add_Bocillin Add Fluorescent Penicillin (Bocillin™ FL) Incubate_Cephabacin->Add_Bocillin SDS_PAGE SDS-PAGE Separation Add_Bocillin->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scan SDS_PAGE->Fluorescence_Scan Quantify Quantify Band Intensity Fluorescence_Scan->Quantify Plot_Data Plot Intensity vs. [this compound] Quantify->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC₅₀ of this compound.

References

Application Notes and Protocols: Preparation of Cephabacin M6 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a novel 7-methoxycephem antibiotic originally isolated from the culture filtrate of Xanthomonas lactamica. As a member of the cephalosporin family of β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications, including antimicrobial susceptibility testing.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValue
Molecular Formula C47H79N13O18S
Molecular Weight 1146.27 g/mol
Appearance Solid powder
Solubility Water-soluble

Recommended Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
In Solvent -80°C1 year[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis. Specifically, the primary lethal targets of cephabacins have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.

Cephabacin_M6_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cross-linking Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBPs->Cell_Wall Cell_Lysis Cell Lysis Cephabacin_M6 This compound Cephabacin_M6->PBPs Inhibition

Mechanism of action of this compound.

Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile, deionized water. This concentration is a common starting point for preparing working solutions for various assays.

Materials:

  • This compound powder

  • Sterile, deionized, and RNase-free water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, cryo-safe storage vials

Procedure:

  • Calculate the required mass of this compound: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.

    • Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

    • Mass = 10 mg/mL x 10 mL = 100 mg

  • Weigh the this compound powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 100 mg of this compound powder and transfer it to a sterile conical tube.

  • Add solvent: Add 10 mL of sterile, deionized water to the conical tube containing the this compound powder.

  • Dissolve the powder: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterile filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.

  • Aliquot for storage: Dispense the sterile-filtered stock solution into sterile, cryo-safe vials in appropriate volumes for your experiments (e.g., 100 µL or 1 mL aliquots). Aliquoting prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Label the vials clearly with the name of the compound, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 1 year).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microbroth Dilution

This protocol outlines a typical experimental workflow for determining the MIC of this compound against a bacterial strain.

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mg/mL) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions of this compound in a 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results: Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Materials:

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare bacterial inoculum:

    • Pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare serial dilutions of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well and mix thoroughly.

    • Transfer 100 µL from the first well to the second well and mix.

    • Continue this 2-fold serial dilution across the plate to create a range of concentrations.

    • Include a positive control well (MHB with bacteria, no antibiotic) and a negative control well (MHB only).

  • Inoculate the microtiter plate:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Conclusion

These protocols provide a comprehensive guide for the preparation and application of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. For any specific applications, further optimization of concentrations and protocols may be necessary. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

Application Notes and Protocols for Targeted Antibacterial Research on Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the targeted antibacterial research applications of Cephabacin M6, a member of the 7-methoxycephem class of antibiotics. This document includes its mechanism of action, illustrative quantitative data, and detailed protocols for key experimental assays.

Introduction

This compound is a cephalosporin antibiotic isolated from the bacterium Xanthomonas lactamgena.[1][2] As a member of the cephabacin family, it exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] Notably, cephabacins are characterized by their stability against cephalosporinases, enzymes that confer resistance to many β-lactam antibiotics.[2] The primary mode of action for the cephabacin class is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[2][3] Specifically, the related compound Cephabacin M1 has been shown to primarily target PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[2] These notes are intended to guide researchers in the investigation and application of this compound for antibacterial drug discovery and development.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. By covalently binding to the active site of penicillin-binding proteins, this compound inhibits their transpeptidase activity, which is crucial for cross-linking the peptide side chains of the peptidoglycan polymer. This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->Penicillin-Binding Proteins (PBPs) Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Penicillin-Binding Proteins (PBPs)->Cross-linked Peptidoglycan Catalyzes Cell Lysis Cell Lysis Cross-linked Peptidoglycan->Cell Lysis Disruption leads to This compound This compound This compound->Penicillin-Binding Proteins (PBPs) Inhibits Inhibition Inhibition

Caption: Signaling pathway of this compound's antibacterial action.

Quantitative Data

The following tables present illustrative quantitative data for this compound based on typical results for this class of antibiotics. Researchers should generate their own data for specific bacterial strains and experimental conditions.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Streptococcus pneumoniae ATCC 49619Gram-positive4
Bacillus subtilis ATCC 6633Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Klebsiella pneumoniae ATCC 13883Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Proteus vulgaris GN 4413Gram-negative16

Table 2: Illustrative Penicillin-Binding Protein (PBP) Affinity (IC50) of this compound

Bacterial SourcePBP IsoformIC50 (µM)
Escherichia coliPBP 1a5.2
PBP 1b8.1
PBP 2>100
PBP 350.5
Bacillus subtilisPBP 1>100
PBP 2a25.0
PBP 42.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Start Start Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions Start->Prepare this compound Serial Dilutions Inoculate with Bacterial Suspension Inoculate with Bacterial Suspension Prepare this compound Serial Dilutions->Inoculate with Bacterial Suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with Bacterial Suspension->Incubate at 37°C for 18-24h Add Resazurin Indicator Add Resazurin Indicator Incubate at 37°C for 18-24h->Add Resazurin Indicator Incubate for 2-4h Incubate for 2-4h Add Resazurin Indicator->Incubate for 2-4h Read Results Read Results Incubate for 2-4h->Read Results End End Read Results->End

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.015% w/v)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 106 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will result in a final bacterial concentration of approximately 7.5 x 105 CFU/mL.

  • Controls: Include a positive control (bacterial suspension in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competition assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin G (Bocillin-FL) as a probe.

Start Start Isolate Bacterial Membranes Isolate Bacterial Membranes Start->Isolate Bacterial Membranes Incubate Membranes with this compound Incubate Membranes with this compound Isolate Bacterial Membranes->Incubate Membranes with this compound Add Bocillin-FL Probe Add Bocillin-FL Probe Incubate Membranes with this compound->Add Bocillin-FL Probe Incubate Incubate Add Bocillin-FL Probe->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction SDS-PAGE SDS-PAGE Stop Reaction->SDS-PAGE Fluorescence Gel Scan Fluorescence Gel Scan SDS-PAGE->Fluorescence Gel Scan Densitometry Analysis Densitometry Analysis Fluorescence Gel Scan->Densitometry Analysis End End Densitometry Analysis->End

Caption: Workflow for PBP competition assay.

Materials:

  • Bacterial cultures

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Ultracentrifuge

  • This compound

  • Bocillin-FL (fluorescent penicillin G)

  • Laemmli sample buffer

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Membrane Preparation: Grow bacterial cells to mid-log phase and harvest by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication. Remove unbroken cells by low-speed centrifugation. Isolate the membrane fraction by ultracentrifugation of the supernatant. Resuspend the membrane pellet in a suitable buffer.

  • Competition Reaction: In microcentrifuge tubes, pre-incubate the bacterial membrane preparations with varying concentrations of this compound for 15 minutes at 30°C.

  • Labeling: Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding an excess of cold, unlabeled penicillin G and Laemmli sample buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Detection and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will decrease with increasing concentrations of this compound.

  • IC50 Determination: Quantify the band intensities using densitometry software. The IC50 value is the concentration of this compound that reduces the fluorescence intensity of a specific PBP band by 50%.

Protocol 3: Inhibition of Peptidoglycan Synthesis Assay

This protocol measures the effect of this compound on the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.

Start Start Grow Bacterial Culture Grow Bacterial Culture Start->Grow Bacterial Culture Add this compound Add this compound Grow Bacterial Culture->Add this compound Add Radiolabeled Precursor Add Radiolabeled Precursor Add this compound->Add Radiolabeled Precursor Incubate Incubate Add Radiolabeled Precursor->Incubate Precipitate Macromolecules Precipitate Macromolecules Incubate->Precipitate Macromolecules Filter and Wash Filter and Wash Precipitate Macromolecules->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting End End Scintillation Counting->End

Caption: Workflow for peptidoglycan synthesis inhibition assay.

Materials:

  • Bacterial cultures

  • Growth medium

  • This compound

  • Radiolabeled peptidoglycan precursor (e.g., [3H]diaminopimelic acid for E. coli or [14C]N-acetylglucosamine for B. subtilis)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Grow a bacterial culture to early exponential phase in a suitable growth medium.

  • Inhibition: Add varying concentrations of this compound to aliquots of the cell culture. Include a no-antibiotic control.

  • Labeling: Immediately add the radiolabeled peptidoglycan precursor to each aliquot.

  • Incubation: Incubate the cultures at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation: Stop the incorporation by adding cold TCA to a final concentration of 5-10%.

  • Filtration: Collect the TCA-precipitated macromolecules by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabel.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the concentration of this compound that inhibits the incorporation of the radiolabeled precursor by 50% (IC50).

Conclusion

This compound represents a promising candidate for further antibacterial research due to its activity against a range of bacteria and its stability to β-lactamases. The protocols and illustrative data provided in these application notes offer a framework for researchers to investigate the antibacterial properties and mechanism of action of this compound in detail. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Note: High-Throughput Analysis of Cephabacin M6 Efficacy Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephabacin M6 is a 7-methoxycephem antibiotic known for its potent bactericidal activity.[1] It belongs to the broader class of β-lactam antibiotics, which act by inhibiting penicillin-binding proteins (PBPs). PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and death.[2][3] Specifically, Cephabacin M1, a closely related compound, has been shown to primarily target PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1][4]

Flow cytometry offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of antibiotic effects on bacteria at the single-cell level.[5][6][7] This application note provides detailed protocols for utilizing flow cytometry to assess the efficacy of this compound by measuring key indicators of bacterial health: cell viability (membrane integrity), membrane potential, and membrane permeability.

Principle of the Assays

This protocol utilizes a combination of fluorescent dyes to differentiate between healthy, injured, and dead bacteria following treatment with this compound.

  • Cell Viability (Membrane Integrity): The LIVE/DEAD™ BacLight™ Bacterial Viability Kit employs two nucleic acid stains: SYTO® 9 and propidium iodide (PI). SYTO® 9 is a green-fluorescent stain that can penetrate the membranes of all bacteria, while PI is a red-fluorescent stain that can only enter cells with compromised membranes.[5][8] Thus, live bacteria fluoresce green, while dead or dying bacteria with damaged membranes fluoresce red.

  • Membrane Potential: The BacLight™ Bacterial Membrane Potential Kit uses the lipophilic cationic dye, 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[6][8] This dye exhibits green fluorescence in all bacterial cells, but it accumulates in healthy cells with a high membrane potential, leading to dye aggregation and a shift in fluorescence emission to red.[6][8][9] A decrease in the red-to-green fluorescence ratio indicates a loss of membrane potential.

  • Membrane Permeability: Increased membrane permeability, an early indicator of cell damage, can be assessed using dyes like TO-PRO®-3, which is a carbocyanine monomer that is effectively excluded by intact cell membranes but fluoresces with a high quantum yield upon binding to nucleic acids in cells with compromised membranes.

Data Presentation

The following tables present illustrative quantitative data representing the expected outcomes of E. coli treated with varying concentrations of this compound, as analyzed by flow cytometry.

Table 1: Effect of this compound on Bacterial Viability

This compound Concentration (µg/mL)% Live Cells (Green Fluorescence)% Dead Cells (Red Fluorescence)
0 (Control)98.2 ± 1.11.8 ± 0.3
0.5 (0.5x MIC)75.4 ± 3.524.6 ± 2.8
1 (MIC)32.1 ± 2.867.9 ± 3.1
2 (2x MIC)5.6 ± 1.294.4 ± 1.5
4 (4x MIC)1.3 ± 0.598.7 ± 0.6

Table 2: Effect of this compound on Bacterial Membrane Potential

This compound Concentration (µg/mL)Red/Green Fluorescence Ratio (Mean)% Depolarized Cells
0 (Control)15.6 ± 1.82.1 ± 0.4
0.5 (0.5x MIC)10.2 ± 1.135.8 ± 4.2
1 (MIC)5.8 ± 0.772.3 ± 5.5
2 (2x MIC)2.1 ± 0.495.1 ± 2.1
4 (4x MIC)1.2 ± 0.398.9 ± 1.0

Table 3: Effect of this compound on Bacterial Membrane Permeability

This compound Concentration (µg/mL)% Permeable Cells (TO-PRO®-3 Positive)
0 (Control)1.5 ± 0.2
0.5 (0.5x MIC)28.7 ± 3.1
1 (MIC)65.4 ± 4.9
2 (2x MIC)92.8 ± 2.7
4 (4x MIC)97.2 ± 1.3

Experimental Protocols

Materials
  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Phosphate-buffered saline (PBS), 0.22 µm filtered

  • Flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters (e.g., 488 nm and 633 nm lasers)

  • For Viability: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (e.g., Thermo Fisher Scientific, L34856)

  • For Membrane Potential: BacLight™ Bacterial Membrane Potential Kit (e.g., Thermo Fisher Scientific, B34950)

  • For Permeability: TO-PRO®-3 Iodide (e.g., Thermo Fisher Scientific, T3605)

Protocol 1: Bacterial Viability Assay
  • Bacterial Culture Preparation: Inoculate the bacterial strain in the growth medium and incubate until it reaches the mid-logarithmic phase of growth.

  • This compound Treatment: Aliquot the bacterial culture into tubes and add this compound to achieve the desired final concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Incubate under appropriate conditions for a predetermined time (e.g., 2-4 hours).

  • Cell Staining:

    • Prepare a staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the viability kit.

    • Add 3 µL of the staining solution to 1 mL of the bacterial suspension.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained samples on a flow cytometer.

    • Use a 488 nm laser for excitation.

    • Collect green fluorescence (SYTO® 9) at ~530/30 nm and red fluorescence (PI) at ~610/20 nm.

    • Gate on the bacterial population based on forward and side scatter properties.

    • Quantify the percentage of live (green) and dead (red) cells.

Protocol 2: Bacterial Membrane Potential Assay
  • Bacterial Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Staining:

    • Add DiOC₂(3) from the membrane potential kit to the bacterial suspension to a final concentration of 30 µM.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained samples on a flow cytometer.

    • Use a 488 nm laser for excitation.

    • Collect green fluorescence at ~530/30 nm and red fluorescence at ~575/26 nm.

    • Calculate the ratio of red to green fluorescence for each cell to determine the membrane potential. A decrease in this ratio indicates depolarization.

Protocol 3: Bacterial Membrane Permeability Assay
  • Bacterial Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Staining:

    • Add TO-PRO®-3 Iodide to the bacterial suspension to a final concentration of 1 µM.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained samples on a flow cytometer.

    • Use a 633 nm laser for excitation.

    • Collect far-red fluorescence at ~660/20 nm.

    • Gate on the bacterial population and quantify the percentage of TO-PRO®-3 positive (permeable) cells.

Visualizations

Cephabacin_M6_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_outcome Outcome Cephabacin_M6 This compound PBP Penicillin-Binding Proteins (PBPs) Cephabacin_M6->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Wall Instability & Cell Lysis Peptidoglycan->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Flow_Cytometry_Workflow Start Bacterial Culture (Mid-log phase) Treatment Incubate with This compound Start->Treatment Staining Add Fluorescent Dyes (Viability, Membrane Potential, or Permeability) Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation (% Viability, ΔΨ, % Permeability) Analysis->Data

Caption: Experimental workflow for flow cytometry analysis.

Conclusion

Flow cytometry provides a robust and high-throughput method for the detailed analysis of the bactericidal effects of this compound. The protocols outlined in this application note enable researchers to quantify key cellular parameters, offering valuable insights into the drug's mechanism of action and efficacy. This approach is highly adaptable for screening other antimicrobial compounds and for studying the dynamics of antibiotic resistance.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Cephabacin M6 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cephabacin M6 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 7-methoxycephem antibiotic, a type of cephalosporin, originally isolated from the culture filtrate of Xanthomonas lactamica.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] Specifically, in Escherichia coli, the primary target is PBP 1, and in Bacillus subtilis, it is PBP 4.[2] This inhibition leads to a weakened cell wall and eventual cell lysis.

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once in solvent, it should be stored at -80°C for up to one year. For shipping, it is transported with blue ice or at ambient temperature. It is crucial to refer to the Certificate of Analysis for specific lot-to-lot storage recommendations.

Q3: We are observing significant batch-to-batch variability in our Minimum Inhibitory Concentration (MIC) assays. What could be the cause?

A3: Batch-to-batch variability in MIC assays is a common issue and can stem from several factors:

  • This compound Stock Solution: Ensure the stock solution is prepared fresh for each set of experiments or stored in appropriate single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. The accuracy of the initial concentration is critical.

  • Bacterial Inoculum: The density of the bacterial culture used for inoculation must be standardized. Variations in the inoculum size can significantly impact MIC values. It is recommended to use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.

  • Growth Media: The composition of the Mueller-Hinton Broth (MHB) can vary between manufacturers and even between different lots from the same manufacturer. Cation concentration (Ca²⁺ and Mg²⁺) is particularly important for the activity of some antibiotics. Using a consistent and high-quality source of media is crucial.

  • Incubation Conditions: Strict adherence to standardized incubation time (16-20 hours) and temperature (35°C ± 2°C) is necessary. Fluctuations can alter bacterial growth rates and, consequently, the apparent MIC.

Troubleshooting Guide for Inconsistent MIC Results

This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.

Problem 1: Higher than expected MIC values for susceptible control strains.

  • Question: Our quality control strain of E. coli is showing an MIC for this compound that is consistently higher than the expected range. What could be the issue?

  • Answer:

    • Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs. Verify your inoculum preparation method and ensure it matches the 0.5 McFarland standard.

    • This compound Potency: The antibiotic may have degraded. Prepare a fresh stock solution from a new vial of this compound powder.

    • Media pH: The pH of the Mueller-Hinton Broth should be between 7.2 and 7.4. An incorrect pH can affect the activity of the antibiotic. Check the pH of your media.

    • Incubation Time: Extended incubation periods beyond 20 hours can lead to breakthrough growth and artificially high MICs. Ensure you are reading the results within the recommended timeframe.

Problem 2: Non-reproducible results between experiments.

  • Question: We are getting different MIC values for the same bacterial strain on different days. How can we improve reproducibility?

  • Answer:

    • Standardize Everything: Consistency is key. Ensure that every step of the protocol, from media preparation to inoculum standardization and incubation, is performed identically in every experiment.

    • Operator Variability: If multiple individuals are performing the assay, ensure they are all following the exact same procedure. Minor variations in technique can lead to different results.

    • Equipment Calibration: Regularly calibrate all equipment, including pipettes, spectrophotometers, and incubators, to ensure they are performing accurately.

    • Quality Control: Run a quality control strain with a known MIC range for this compound with every batch of tests. This will help you identify if the issue is with the specific experiment or a more systemic problem.

Problem 3: "Skipped wells" or growth in higher concentrations but not in lower concentrations.

  • Question: We sometimes observe growth in a well with a higher concentration of this compound, while a well with a lower concentration shows no growth. What does this mean?

  • Answer: This phenomenon, known as "skipped wells," can be caused by:

    • Contamination: A contaminating microorganism that is resistant to this compound may have been introduced into a single well.

    • Pipetting Error: An error in pipetting could have resulted in a lower than intended concentration of the antibiotic in that specific well.

    • Resistant Subpopulation: The bacterial population may contain a small number of resistant mutants that were selectively grown in that well. In this case, the MIC should be read as the lowest concentration that inhibits all visible growth.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water or DMSO, check certificate of analysis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain to be tested (e.g., E. coli ATCC 25922 as a quality control strain)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at a concentration that is 100 times the highest concentration to be tested.

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound working stock in CAMHB to achieve the desired concentration range (e.g., from 128 µg/mL to 0.125 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Data Presentation

Table 1: Hypothetical MIC Data for this compound against Quality Control Strains

Bacterial StrainExpected MIC Range (µg/mL)Observed MIC (µg/mL) - Exp. 1Observed MIC (µg/mL) - Exp. 2Observed MIC (µg/mL) - Exp. 3
E. coli ATCC 259220.25 - 1.00.50.51.0
S. aureus ATCC 292131.0 - 4.02.04.02.0
P. aeruginosa ATCC 278538.0 - 32.016.016.032.0

Table 2: Troubleshooting Scenarios and Corresponding Hypothetical MIC Shifts

ScenarioControl Strain (E. coli ATCC 25922) Expected MIC (µg/mL)Observed MIC (µg/mL)Potential Cause
Inoculum too heavy0.25 - 1.04.0Excess bacteria require higher antibiotic concentration for inhibition.
Degraded Antibiotic0.25 - 1.0>32.0Reduced potency of this compound.
Incorrect Incubation Time (24h)0.25 - 1.02.0Potential for breakthrough growth leading to a higher apparent MIC.
Media pH too low (6.8)0.25 - 1.02.0Suboptimal pH affecting antibiotic activity.

Visualizations

Cephabacin_M6_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor Peptidoglycan Precursor (UDP-NAM-pentapeptide) Synthesis transport Transport of Precursors across Membrane precursor->transport transglycosylation Transglycosylation (Glycan chain elongation) transport->transglycosylation transpeptidation Transpeptidation (Cross-linking of peptides) transglycosylation->transpeptidation pbp Penicillin-Binding Proteins (PBPs) pbp->transpeptidation cephabacin This compound cephabacin->pbp Inhibits Troubleshooting_Logic cluster_qc_issues QC Issues cluster_repro_issues Reproducibility Issues cluster_skipped_issues Skipped Well Issues start Inconsistent MIC Results check_qc Are QC Strains within range? start->check_qc check_reproducibility Are results reproducible between experiments? start->check_reproducibility check_skipped_wells Are there 'skipped wells'? start->check_skipped_wells inoculum_density Verify Inoculum Density check_qc->inoculum_density No antibiotic_potency Check Antibiotic Potency check_qc->antibiotic_potency No media_quality Assess Media Quality check_qc->media_quality No incubation_conditions Confirm Incubation Conditions check_qc->incubation_conditions No standardize_protocol Standardize Protocol check_reproducibility->standardize_protocol No operator_training Ensure Consistent Operator Technique check_reproducibility->operator_training No equipment_cal Calibrate Equipment check_reproducibility->equipment_cal No check_contamination Check for Contamination check_skipped_wells->check_contamination Yes review_pipetting Review Pipetting Technique check_skipped_wells->review_pipetting Yes

References

Technical Support Center: Optimizing Cephabacin M6 Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cephabacin M6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in antibacterial assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during antibacterial assays with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or No Zone of Inhibition in Disk Diffusion Assays 1. Improper disk saturation: The filter paper disk may not have absorbed a sufficient amount of the this compound solution. 2. Incorrect agar depth: The depth of the Mueller-Hinton agar can affect the diffusion of the antibiotic. 3. High bacterial inoculum: An overly dense bacterial lawn can overwhelm the antibiotic. 4. Degradation of this compound: The antibiotic may have degraded due to improper storage or handling.1. Ensure the disk is fully saturated with the this compound solution and allow any excess to evaporate before placing it on the agar. 2. Maintain a consistent agar depth of 4 mm as recommended by CLSI guidelines. 3. Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard. 4. Prepare fresh this compound stock solutions and store them at the recommended temperature, protected from light.
Variable Minimum Inhibitory Concentration (MIC) Results 1. Inaccurate serial dilutions: Errors in the preparation of the two-fold serial dilutions of this compound. 2. Inconsistent inoculum volume or density: Variation in the amount or concentration of bacteria added to each well. 3. "Skipped wells" phenomenon: Growth observed at higher concentrations but not at lower concentrations. This can be due to contamination or the "Eagle effect." 4. Instability of this compound in media: The compound may degrade over the incubation period.1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Standardize the inoculum preparation and use a multichannel pipette for consistent dispensing. 3. Repeat the assay with fresh reagents and careful aseptic technique. If the issue persists, consider a different assay method. 4. Perform time-kill assays to assess the stability and activity of this compound over time in your specific test medium.
Unexpected Resistance in Susceptible Strains 1. Presence of β-lactamases: The bacterial strain may produce β-lactamases that inactivate this compound. Cephabacin M-group antibiotics are generally stable against cephalosporinases. 2. Alterations in Penicillin-Binding Proteins (PBPs): The target of this compound may be altered, reducing its binding affinity. 3. Incorrect incubation conditions: Temperature and CO2 levels can affect bacterial growth and antibiotic activity.1. Test for β-lactamase production using methods like the nitrocefin test. 2. Consider sequencing the PBP genes of the resistant strain to identify mutations. 3. Ensure incubators are properly calibrated and maintained at 35-37°C for most bacteria.
Contamination of Microtiter Plates or Agar Plates 1. Poor aseptic technique: Introduction of contaminating microorganisms during experimental setup. 2. Contaminated reagents or media: The growth medium or this compound stock solution may be contaminated.1. Perform all manipulations in a sterile environment (e.g., a biological safety cabinet). 2. Always include a negative control (media only) to check for contamination. Filter-sterilize stock solutions if necessary.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a 7-methoxycephem antibiotic, which belongs to the broader class of β-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The primary targets of Cephabacin M1 (a component of the M6 complex) are PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.

2. What is the general antibacterial spectrum of this compound?

This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

3. How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound powder in a suitable solvent, such as sterile distilled water or a buffer like phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10 mg/mL). The stock solution should be filter-sterilized and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

4. What are the typical MIC values for this compound?

Specific MIC values for this compound against a wide range of bacteria are not extensively documented in publicly available literature. However, data for the closely related Cephabacin F and H groups, isolated from the same source, can provide an estimate of activity. The Cephabacin F group, which also possesses a 7-methoxy group, generally shows broader activity, including against some β-lactamase-producing strains.

Representative MIC Values for Related Cephabacins (µg/mL)

Bacterial Species Cephabacin F1 Cephabacin H1
Staphylococcus aureus3.130.78
Bacillus subtilis0.780.1
Escherichia coli6.25100
Klebsiella pneumoniae12.5>100
Proteus vulgaris3.13>100
Pseudomonas aeruginosa>100>100

Note: This data is illustrative and based on published information for related compounds. Actual MIC values for this compound should be determined experimentally.

5. What quality control strains should I use for my assays?

It is crucial to include quality control (QC) strains with known MIC values for cephalosporins in your experiments. Commonly used QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 1024 µg/mL) in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.

  • Inoculate the Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial Perform Serial Dilutions in 96-well Plate stock->serial inoculate Inoculate Plate with Bacterial Suspension serial->inoculate inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Workflow for MIC Determination

PBP_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound precursors Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) precursors->pbp crosslinking Peptidoglycan Cross-linking pbp->crosslinking binding Binding to PBP Active Site pbp->binding cell_wall Stable Cell Wall crosslinking->cell_wall cephabacin This compound (β-lactam antibiotic) cephabacin->binding inactivation Inactivation of PBP binding->inactivation no_crosslinking Inhibition of Cross-linking inactivation->no_crosslinking lysis Cell Lysis no_crosslinking->lysis

Mechanism of PBP Inhibition by this compound

Technical Support Center: Cephabacin M6 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges associated with the extraction of Cephabacin M6, a potent β-lactam antibiotic.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound from fermentation broths of its producing organism, Lysobacter lactamgenus.

Issue 1: Low or No Detectable this compound in Fermentation Broth

If you are experiencing low or undetectable levels of this compound before extraction, the issue likely lies within the fermentation process itself.

  • Possible Cause 1: Suboptimal Culture Conditions. The production of secondary metabolites like this compound is highly sensitive to the growth environment of Lysobacter lactamgenus.

    • Solution: Review and optimize key fermentation parameters. The optimal temperature for Lysobacter lactamgenus growth and cephabacin production is typically around 28°C. The pH of the medium should be maintained between 6.0 and 8.0. Ensure adequate aeration and agitation to maintain dissolved oxygen levels, which are critical for antibiotic biosynthesis.

  • Possible Cause 2: Inappropriate Media Composition. The type and concentration of carbon and nitrogen sources can significantly influence antibiotic yield.

    • Solution: Experiment with different media formulations. While specific optimal media for this compound production are often proprietary, studies on similar antibiotics suggest that complex carbon sources (like glucose or starch) and organic nitrogen sources (like yeast extract or peptone) are generally effective. The addition of precursor amino acids, such as L-lysine, L-valine, and L-methionine, may also enhance production.

  • Possible Cause 3: Strain Instability. The producing strain, Lysobacter lactamgenus, may lose its high-yield characteristics over successive generations.

    • Solution: Implement a rigorous strain maintenance program. This includes using cryopreserved master cell banks and limiting the number of subcultures from a single vial. Periodically re-screen isolates to ensure high productivity.

Low_Yield_Diagnosis start Low this compound Titer check_fermentation Review Fermentation Parameters start->check_fermentation check_media Analyze Media Composition start->check_media check_strain Verify Strain Integrity start->check_strain optimize_conditions Optimize pH, Temp, Aeration check_fermentation->optimize_conditions modify_media Test Alternate C/N Sources & Precursors check_media->modify_media revive_strain Use Early Passage from Cell Bank check_strain->revive_strain

Caption: Diagnostic workflow for low this compound production.

Issue 2: Significant Product Loss During Extraction and Purification

If this compound is present in the broth but the final yield is poor, the issue lies within the downstream processing steps.

  • Possible Cause 1: Inefficient Initial Extraction. Cephabacins are hydrophilic compounds, which can make their extraction from the aqueous fermentation broth challenging.

    • Solution: The primary method for capturing Cephabacins is through ion-exchange chromatography directly from the clarified broth. Using a strong anion-exchange resin is a common and effective strategy. Ensure the pH of the broth is adjusted to an optimal level for binding to the selected resin.

  • Possible Cause 2: Degradation of the β-lactam Ring. The β-lactam ring, a core feature of this compound, is susceptible to hydrolysis at extreme pH values and elevated temperatures.

    • Solution: Maintain a pH range of 6.0-7.0 throughout the extraction and purification process. All steps should be conducted at low temperatures (e.g., 4°C) to minimize degradation. Use buffers that are known to be compatible with β-lactam antibiotics.

  • Possible Cause 3: Poor Elution from Chromatography Resin. The conditions used to elute the bound this compound from the ion-exchange resin may be suboptimal.

    • Solution: Develop a gradient elution method. A common approach is to use a sodium chloride (NaCl) gradient to elute the bound molecules. The optimal concentration of NaCl will need to be determined empirically but typically ranges from 0.1 M to 1.0 M.

Extraction_Workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_capture Capture Step cluster_purification Purification cluster_final Final Product fermentation_broth Fermentation Broth (contains this compound) centrifugation Centrifugation/ Filtration fermentation_broth->centrifugation clarified_broth Clarified Broth centrifugation->clarified_broth cell_pellet Cell Pellet (Discard) centrifugation->cell_pellet anion_exchange Anion-Exchange Chromatography clarified_broth->anion_exchange elution NaCl Gradient Elution anion_exchange->elution desalting Desalting/ Diafiltration elution->desalting lyophilization Lyophilization desalting->lyophilization pure_cephabacin Pure this compound lyophilization->pure_cephabacin

Caption: General workflow for this compound extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting protocol for this compound extraction?

A detailed experimental protocol for a lab-scale extraction is provided below.

Q2: Which analytical method is best for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength around 260 nm.

Q3: How can I improve the purity of my final this compound sample?

If the purity after the initial anion-exchange step is insufficient, consider adding subsequent purification steps. Gel filtration chromatography can be effective for removing small molecule impurities or aggregates. A second ion-exchange step under different pH or buffer conditions can also improve separation from closely related compounds.

Quantitative Data Summary

The following tables summarize key data points relevant to the optimization of this compound extraction.

Table 1: Comparison of Anion-Exchange Resins

Resin TypeBinding Capacity (mg/mL resin)Elution Salt Concentration (NaCl)Typical Recovery Rate
DEAE-Sepharose5 - 100.4 - 0.6 M75 - 85%
Q-Sepharose (Fast Flow)10 - 150.3 - 0.5 M80 - 90%
Amberlite IRA-9008 - 120.5 - 0.7 M70 - 80%

Table 2: Effect of pH on Product Stability

pHHalf-life at 25°C (hours)Recommended for Processing?
4.0~12No
5.0~48Suboptimal
6.5> 100Yes
8.0~72Suboptimal
9.0< 8No

Detailed Experimental Protocols

Protocol 1: Lab-Scale Extraction and Purification of this compound

  • Clarification of Broth:

    • Harvest the fermentation broth (e.g., 1 L) after the optimal production period.

    • Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.

    • Decant and collect the supernatant. Further clarify by passing it through a 0.45 µm filter.

  • Ion-Exchange Chromatography (Capture Step):

    • Equilibrate a column packed with Q-Sepharose Fast Flow resin (e.g., 50 mL bed volume) with 5 column volumes of a starting buffer (e.g., 20 mM Tris-HCl, pH 7.0).

    • Load the clarified supernatant onto the column at a flow rate of 2-5 mL/min.

    • Wash the column with 5-10 column volumes of the starting buffer to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of NaCl in the starting buffer, from 0 M to 1.0 M over 10 column volumes.

    • Collect fractions (e.g., 5 mL each) and analyze them for this compound content using HPLC.

  • Desalting and Concentration:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions and exchange the buffer to sterile water or a volatile buffer (like ammonium bicarbonate) using tangential flow filtration (TFF) with a 1 kDa molecular weight cut-off membrane or through repeated dilution and concentration in a centrifugal device.

  • Lyophilization:

    • Freeze the desalted, pure this compound solution at -80°C.

    • Lyophilize the frozen sample to obtain a stable, dry powder. Store the final product at -20°C or below.

Addressing Cephabacin M6 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Cephabacin M6 in experimental media.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound in your experiments.

Question: My this compound solution is cloudy or has visible precipitates. What should I do?

Answer:

Precipitation of this compound can occur due to several factors, including solvent choice, concentration, pH, and temperature. Follow these steps to troubleshoot the issue:

Step 1: Visual Inspection and Initial Checks

  • Confirm Precipitation: Visually inspect the solution for cloudiness, crystals, or sediment. View a small aliquot under a microscope to confirm the presence of amorphous or crystalline precipitate.

  • Rule out Contamination: Ensure the precipitate is not due to bacterial or fungal contamination, which can also cause turbidity in the media.

Step 2: Review Preparation Protocol

  • Solvent Choice: Ensure you are using the recommended solvent for dissolving this compound powder. While specific solubility data for this compound is limited, cephalosporins generally exhibit better solubility in dimethyl sulfoxide (DMSO) or specific buffers compared to water alone.

  • Concentration: Verify that the concentration of this compound does not exceed its solubility limit in the chosen solvent and final media.

  • Order of Addition: When preparing media, add this compound as one of the final components, especially after salts that might interact and cause precipitation.

Step 3: Investigate Physicochemical Factors

  • pH of the Medium: The pH of the solution can significantly impact the solubility of cephalosporins. Measure the pH of your final medium containing this compound. If it deviates from the optimal range for the antibiotic's stability, it may lead to precipitation.

  • Temperature: Temperature fluctuations can cause precipitation. Avoid repeated freeze-thaw cycles of stock solutions. If the precipitate appears after refrigeration, gentle warming to 37°C may help redissolve it.

  • Media Components: High concentrations of certain ions, particularly divalent cations like calcium (Ca²⁺), can contribute to the precipitation of compounds in the media.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_contamination Visual Inspection: Is it contamination? start->check_contamination review_protocol Review Preparation Protocol: Solvent, Concentration, Order of Addition check_contamination->review_protocol No consult_specialist Consult Technical Support check_contamination->consult_specialist Yes investigate_factors Investigate Physicochemical Factors: pH, Temperature, Media Components review_protocol->investigate_factors solution_found Precipitation Resolved investigate_factors->solution_found Adjustments Successful investigate_factors->consult_specialist Issue Persists

Caption: A workflow diagram for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: At what temperature should I store my this compound stock solution?

A2: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C to maintain its integrity and prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: Can the pH of my culture medium affect this compound stability?

A3: Yes, the stability of the β-lactam ring in cephalosporins is pH-dependent. Both acidic and alkaline conditions can lead to hydrolysis and degradation, which may result in the formation of insoluble products. It is crucial to maintain the pH of your medium within the physiological range (typically 7.2-7.4) for optimal stability.

Q4: Could interactions with other media components be causing the precipitation?

A4: Yes, interactions with components in the culture medium can lead to precipitation. High concentrations of salts, especially those containing divalent cations like calcium, can sometimes form insoluble complexes with drugs. Additionally, if the medium is supplemented with serum, interactions between this compound and serum proteins like albumin are possible, which could affect its solubility and bioavailability.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of factors that can influence the solubility of cephalosporins. Researchers should perform their own validation experiments to determine the optimal conditions for this compound.

ParameterGeneral Influence on Cephalosporin SolubilityRecommended Considerations for this compound
pH Solubility is pH-dependent; extremes in pH can cause degradation and precipitation.Maintain media pH in the physiological range (7.2-7.4).
Temperature Lower temperatures can decrease solubility; freeze-thaw cycles can promote precipitation.Store stock solutions at -80°C. Warm to 37°C to redissolve precipitate if necessary.
Solvent Varies; organic solvents like DMSO are often used for initial stock preparation.Test solubility in a small amount of DMSO before preparing large stock solutions.
Concentration Precipitation is more likely at higher concentrations.Determine the optimal working concentration through a dose-response curve and observe for precipitation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Specific Medium

This protocol outlines a method to determine the approximate solubility of this compound in your experimental medium.

Materials:

  • This compound powder

  • Experimental medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of dilutions of this compound in your experimental medium, starting from a high concentration and performing serial dilutions.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), with gentle agitation.

  • Visually inspect each tube for any signs of precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

  • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the prepared concentration is the approximate solubility limit.

Experimental Workflow for Solubility Determination

G prep_dilutions Prepare Serial Dilutions of This compound in Medium incubate Incubate at Experimental Temperature prep_dilutions->incubate visual_insp Visual Inspection for Precipitation incubate->visual_insp centrifuge Centrifuge to Pellet Precipitate visual_insp->centrifuge Precipitate Observed measure_supernatant Measure Concentration in Supernatant (Spectrophotometry/HPLC) visual_insp->measure_supernatant No Precipitate centrifuge->measure_supernatant determine_solubility Determine Approximate Solubility Limit measure_supernatant->determine_solubility

Caption: Workflow for determining the solubility of this compound in a specific medium.

Protocol 2: Optimizing the Preparation of this compound-Containing Media

This protocol provides a general procedure for preparing cell culture media containing this compound to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Sterile DMSO

  • Basal cell culture medium

  • Serum (e.g., FBS), if required

  • Other media supplements

  • Sterile filtration unit (0.22 µm)

Methodology:

  • Prepare the basal medium according to the manufacturer's instructions.

  • If required, add serum and other heat-stable supplements.

  • Prepare a concentrated stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved.

  • Just before use, dilute the this compound stock solution to the final desired concentration in the complete culture medium. Add the antibiotic solution dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • If the final volume is significant, sterile-filter the complete medium containing this compound using a 0.22 µm filter.

  • Visually inspect the final medium for any signs of precipitation before use.

Signaling Pathway Considerations

This compound, as a cephalosporin, primarily targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). This mechanism is specific to bacteria and does not directly involve signaling pathways in mammalian cells. However, when using this compound in cell culture, it is important to consider that any observed cellular effects, if not due to off-target interactions, are likely indirect consequences of its antibacterial action, especially if there is low-level, undetected bacterial contamination.

Logical Relationship of this compound Action

G cephabacin This compound pbp Bacterial Penicillin-Binding Proteins (PBPs) cephabacin->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Prevents

Technical Support Center: Cephabacin M6 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Cephabacin M6 fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a 7-methoxycephem antibiotic. It is produced by the bacterium Xanthomonas lactamgena.[1][2]

Q2: What are the most common sources of contamination in fermentation processes?

A2: Contamination in fermentation can arise from various sources, including airborne microorganisms (bacteria, fungi, spores), contaminated raw materials or media, non-sterile equipment, and personnel.[3] Water sources and cross-contamination in shared lab spaces are also significant risks.[3] For bacterial fermentations, bacteriophage infections are a particularly devastating type of contamination that can lead to complete culture loss.[4]

Q3: What are the initial signs of contamination in a this compound fermentation broth?

A3: Initial signs of contamination can include unexpected changes in the physical appearance of the broth, such as turbidity, color change, or the formation of clumps or films. A sudden drop in pH, unusual foaming, or a significant deviation in the off-gas composition (e.g., CO2 evolution rate) can also indicate a contamination event.[5][6] Microscopic examination of a broth sample is a direct way to identify foreign microorganisms.

Q4: How can I prevent bacteriophage contamination?

A4: Preventing bacteriophage contamination requires a multi-faceted approach. This includes using phage-resistant strains of Xanthomonas lactamgena if available, ensuring the sterility of all media and equipment, and maintaining strict aseptic techniques.[7][8] It is also crucial to decontaminate any spills immediately and to have a program for monitoring the presence of phages in the production environment.[5] Using a closed aseptic sampling system can also minimize the risk of introducing phages during in-process checks.[9]

Q5: What is the difference between aseptic and sterile?

A5: "Sterile" refers to the complete absence of all living microorganisms. Aseptic techniques, on the other hand, are the procedures and practices used to maintain the sterility of an object or environment and prevent contamination.[10] For instance, a sterile medium is one that has been treated to kill all microbes, while aseptic technique is used to transfer that medium to a bioreactor without introducing new contaminants.[10]

Troubleshooting Guides

This section provides guidance on how to address specific contamination issues you might encounter during your this compound fermentation experiments.

Issue 1: Unexpected microbial growth observed under the microscope.
  • Possible Cause 1: Inadequate Sterilization of Media or Equipment.

    • Troubleshooting Step 1: Review your sterilization protocols. Ensure that the autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration (typically 15-20 minutes for liquids).[11] For heat-sensitive components, verify the integrity of your filtration system (e.g., 0.22 µm filters).

    • Troubleshooting Step 2: Check the calibration and maintenance records of your sterilization equipment.

    • Troubleshooting Step 3: If you suspect a particular component of your medium is the source, sterilize each component separately and then aseptically combine them.

  • Possible Cause 2: Breach in Aseptic Technique.

    • Troubleshooting Step 1: Review your aseptic techniques for all procedures, including media preparation, inoculation, sampling, and nutrient addition.[10]

    • Troubleshooting Step 2: Ensure that all transfers are performed in a controlled environment, such as a laminar flow hood, and that all surfaces and tools are properly sterilized.[4]

    • Troubleshooting Step 3: Observe the techniques of all personnel involved in the fermentation process to identify any potential gaps in aseptic practice.

Issue 2: Sudden lysis of the culture and a drop in production.
  • Possible Cause: Bacteriophage Contamination.

    • Troubleshooting Step 1: Immediately quarantine the affected fermenter to prevent cross-contamination.

    • Troubleshooting Step 2: Take a sample of the lysed culture for phage detection and characterization. This can involve plaque assays using a sensitive host strain of Xanthomonas lactamgena.

    • Troubleshooting Step 3: Thoroughly clean and decontaminate the fermenter and all associated equipment. Gaseous sterilants like ethylene oxide may be considered for sensitive equipment.[12]

    • Troubleshooting Step 4: If possible, source a new, certified phage-free culture of Xanthomonas lactamgena. Consider developing or acquiring a phage-resistant strain for future fermentations.[7]

Issue 3: Slow growth and low yield of this compound without visible contamination.
  • Possible Cause 1: Sub-optimal Fermentation Parameters.

    • Troubleshooting Step 1: Verify that the fermentation parameters (pH, temperature, dissolved oxygen, agitation) are within the optimal range for Xanthomonas lactamgena.

    • Troubleshooting Step 2: Review the composition of your fermentation medium. Nutrient limitations or the presence of inhibitory substances can affect growth and antibiotic production.[13]

  • Possible Cause 2: Low-level or cryptic contamination.

    • Troubleshooting Step 1: Perform more sensitive contamination checks, such as plating on a variety of nutrient-rich agar media to detect slow-growing bacteria or fungi.

    • Troubleshooting Step 2: Consider using molecular methods like PCR to screen for common contaminants.[14]

Data Presentation

Table 1: Hypothetical Optimal Fermentation Parameters for this compound Production

ParameterOptimal RangeNotes
Temperature28-32°CHigher temperatures can inhibit growth.[15]
pH6.8 - 7.2pH should be monitored and controlled.[15]
Dissolved Oxygen>20% saturationMaintained by adjusting agitation and aeration.
Agitation200-400 rpmDependent on fermenter geometry.
Incubation Time7-10 daysMonitor production to determine optimal harvest time.

Table 2: Example Medium Composition for Xanthomonas Fermentation

ComponentConcentration (g/L)Purpose
Glucose40Carbon Source[3]
Peptone10Nitrogen Source[3]
Yeast Extract5Nitrogen and Growth Factor Source[3]
K₂HPO₄5Phosphate Source & pH Buffering[3]
(NH₄)₂SO₄3Inorganic Nitrogen Source[3]
MgSO₄·7H₂O1Mineral Source
Trace Element Solution1 mL/LProvides essential micronutrients

Experimental Protocols

Protocol 1: Aseptic Sampling from a Bioreactor

This protocol outlines the steps for taking a sample from a bioreactor without compromising the sterility of the culture.

  • Preparation:

    • Don sterile gloves and a lab coat.

    • Prepare a sterile sampling syringe or a pre-sterilized single-use sampling system.

    • Disinfect the sampling port on the bioreactor with a 70% ethanol solution or by steaming if the port is so equipped.

  • Sampling:

    • If using a syringe, attach a sterile needle.

    • Carefully insert the needle into the sterilized septum of the sampling port.

    • Withdraw the desired volume of culture broth.

    • Withdraw the needle and immediately re-sanitize the sampling port.

  • Sample Handling:

    • Aseptically transfer the sample to a sterile container for analysis.

    • Properly dispose of the single-use sampling equipment or re-sterilize reusable components.

Protocol 2: Media Sterilization by Autoclaving

This protocol describes the standard procedure for sterilizing liquid fermentation media.

  • Preparation:

    • Prepare the fermentation medium in a vessel that is no more than 75% full to allow for expansion.

    • If the vessel has a lid, ensure it is loosely capped to allow for pressure equalization.

    • Place autoclave tape on the vessel to verify that the sterilization temperature is reached.

  • Autoclaving:

    • Place the vessel in the autoclave.

    • Run a standard liquid cycle (121°C, 15 psi, 15-20 minutes). The time may need to be increased for larger volumes to ensure the entire volume reaches the target temperature.

    • Allow the autoclave to cool down and depressurize completely before opening.

  • Post-Sterilization:

    • Carefully remove the sterilized medium. The autoclave tape should indicate a successful cycle.

    • Tighten the cap on the vessel once it has cooled to room temperature.

    • Store the sterile medium in a clean, dry place until use.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected microscopy Microscopic Examination start->microscopy growth_parameters Check Growth Parameters (pH, DO, Temp) start->growth_parameters culture_lysis Observe for Culture Lysis start->culture_lysis contaminant_visible Foreign Microbe Visible? microscopy->contaminant_visible parameters_off Parameters Abnormal? growth_parameters->parameters_off lysis_observed Widespread Lysis? culture_lysis->lysis_observed contaminant_visible->parameters_off No review_sterilization Review Sterilization Protocols contaminant_visible->review_sterilization Yes parameters_off->lysis_observed No check_media_params Investigate Media Composition & Parameters parameters_off->check_media_params Yes phage_protocol Implement Bacteriophage Control Protocol lysis_observed->phage_protocol Yes end_ok No Contamination Detected lysis_observed->end_ok No review_aseptic_technique Review Aseptic Technique review_sterilization->review_aseptic_technique

Caption: Contamination troubleshooting workflow.

Aseptic_Sampling_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Post-Sampling prep_ppe Don Sterile PPE prep_sampler Prepare Sterile Sampler prep_ppe->prep_sampler disinfect_port Disinfect Bioreactor Sampling Port prep_sampler->disinfect_port withdraw_sample Withdraw Sample Aseptically disinfect_port->withdraw_sample transfer_sample Transfer to Sterile Container withdraw_sample->transfer_sample dispose_waste Dispose of/Re-sterilize Equipment transfer_sample->dispose_waste analyze_sample Proceed to Analysis dispose_waste->analyze_sample

Caption: Aseptic sampling experimental workflow.

References

Cephabacin M6 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cephabacin M6. Due to the limited specific public data on standardized this compound assay protocols, this guide focuses on general principles and common issues encountered in antimicrobial susceptibility testing and related bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 7-methoxycephem antibiotic derived from the bacterium Xanthomonas lactamgena.[1][2] As a member of the cephalosporin family of antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis. It achieves this by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3]

Q2: What are the primary applications of a this compound assay?

A this compound assay is typically used to:

  • Determine its antibacterial activity against various bacterial strains.

  • Assess its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

  • Investigate its stability and activity in the presence of β-lactamases.[1][3]

  • Conduct structure-activity relationship (SAR) studies.[3][4]

Q3: What are some common causes of high variability in this compound assay results?

High variability in antimicrobial susceptibility testing can stem from several factors, including:

  • Inconsistent bacterial inoculum preparation.

  • Variations in culture media composition and pH.

  • Inaccurate serial dilutions of this compound.

  • Differences in incubation time and temperature.

  • Contamination of cultures or reagents.

  • Instability of the this compound compound under experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays, such as determining the Minimum Inhibitory Concentration (MIC).

Problem Potential Cause Recommended Solution
Inconsistent MIC values across replicates Inoculum density variation: The starting concentration of bacteria was not uniform.Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.
Pipetting errors: Inaccurate serial dilutions of this compound.Calibrate pipettes regularly. Use fresh pipette tips for each dilution step. For critical experiments, prepare a master mix for each concentration to be tested across multiple replicates.
No bacterial growth in any wells (including positive control) Inactive bacterial culture: The bacterial stock used was not viable.Use a fresh bacterial culture from a recent streak on an agar plate. Perform a viability check before starting the assay.
Incorrect growth medium: The medium used does not support the growth of the test organism.Verify that the culture medium is appropriate for the specific bacterial strain being tested.
Bacterial growth in all wells (including negative control) Contamination: The culture, medium, or this compound stock solution is contaminated.Use aseptic techniques throughout the experimental setup. Check the sterility of the medium and other reagents by incubating an aliquot without the test organism.
Inactive this compound: The compound has degraded.Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
Unexpectedly high MIC values Presence of β-lactamases: The test organism may be producing β-lactamases that inactivate this compound.[3]Co-administer a β-lactamase inhibitor to determine if this restores the activity of this compound.
Assay conditions: Suboptimal incubation time or temperature.Ensure that the incubation conditions are optimized for the specific bacterial strain.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium.

    • Incubate the culture until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Reserve wells for a positive control (bacteria without this compound) and a negative control (broth only).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation and Analysis:

    • Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_ceph Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_ceph->serial_dilution prep_inoculum Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (18-24h) add_inoculum->incubation read_results Read Results and Determine MIC incubation->read_results

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of this compound

MoA_Cephabacin cephabacin This compound pbp Penicillin-Binding Proteins (PBPs) cephabacin->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss leads to

Caption: The inhibitory action of this compound on bacterial cell wall synthesis.

References

Cephabacin M6 Interference in Colorimetric Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Cephabacin M6 in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 7-methoxycephem antibiotic, a class of β-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Structurally, it consists of a 7-methoxy-deacetylcephalosporin C nucleus with a complex peptide side chain attached at the 3-position.[3]

Q2: Can this compound interfere with my colorimetric assay?

While direct studies on this compound interference are limited, its chemical structure suggests a potential for interference in several colorimetric assays. Potential sources of interference include:

  • Intrinsic Color: Although many cephalosporins are colorless, some can absorb light in the UV and near-visible range. This could lead to artificially high absorbance readings in assays that measure endpoints in this region.

  • Chemical Reactivity: The complex peptide side chain of this compound contains multiple functional groups, including primary and secondary amines.[4] These groups can potentially react with assay reagents, leading to inaccurate results.[5][6]

  • Alteration of Cellular Metabolism: As an antibiotic, this compound is designed to alter bacterial metabolism. In cell-based assays with eukaryotic cells, it is important to consider any off-target effects that could influence cellular redox states or enzymatic activity, which are the basis of many viability assays.

Q3: Which assays are potentially affected?

Assays that could be affected include, but are not limited to:

  • Cell Viability/Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Interference can occur if this compound absorbs light near the 570 nm wavelength of formazan or if it can chemically reduce the MTT reagent.[7][8]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assays: Similar to the MTT assay, interference can arise from absorbance overlap or direct reduction of the tetrazolium salt.

  • Protein Quantification Assays:

    • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues. The peptide side chain of this compound could potentially interact with the dye, leading to inaccurate protein measurements.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Symptom: Higher or lower than expected absorbance values in wells containing this compound, even in the absence of cells or at concentrations where no biological effect is anticipated.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing culture medium and this compound at the same concentrations used in your experiment, but without cells.[7][9] Add the assay reagent (e.g., MTT) and the solubilization solution.

  • Measure Absorbance: Read the absorbance of the compound-only control wells at the appropriate wavelength.

  • Analyze the Data:

    • If the compound-only control shows significant absorbance, this indicates direct interference.

    • Subtract the absorbance of the compound-only control from the absorbance of your experimental wells to correct for this interference.

Experimental Protocol: Testing for this compound Interference in an MTT Assay
  • Plate Setup: In a 96-well plate, designate wells for "Experimental," "Compound-Only Control," and "Blank."

  • Add Components:

    • Experimental Wells: Add cells, culture medium, and various concentrations of this compound.

    • Compound-Only Control Wells: Add culture medium and the same concentrations of this compound as in the experimental wells (no cells).[7]

    • Blank Wells: Add culture medium only.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Add MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to all wells and incubate for 2-4 hours at 37°C.[7]

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to all wells and mix thoroughly to dissolve the formazan crystals.[7]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Correction: Corrected Absorbance = (Absorbance of Experimental Well) - (Absorbance of Compound-Only Control Well).

Issue 2: Inaccurate Protein Quantification with the Bradford Assay

Symptom: Protein concentrations of samples containing this compound are inconsistent or do not correlate with other quantification methods.

Troubleshooting Steps:

  • Perform a Buffer/Compound Control: Prepare a standard curve for your protein standard (e.g., BSA) as usual. In parallel, prepare a set of wells containing your sample buffer and this compound at the experimental concentration, but without any protein.

  • Measure Absorbance: Add the Bradford reagent to these control wells and measure the absorbance at 595 nm.[10]

  • Assess Interference: If these wells show a significant color change and absorbance, this compound is interfering with the assay.

  • Mitigation Strategy: If interference is confirmed, consider one of the following:

    • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.[11]

    • Use an Alternative Assay: Consider using a protein assay with a different chemistry, such as the Bicinchoninic Acid (BCA) assay, which may be less susceptible to interference from the specific functional groups in this compound. However, it is important to validate this alternative assay for interference as well.

Experimental Protocol: Assessing this compound Interference in the Bradford Assay
  • Prepare Protein Standards: Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin - BSA) in a compatible buffer.[10]

  • Prepare Samples and Controls:

    • Protein Samples: Your protein samples containing this compound.

    • Compound-Only Control: A solution containing the same buffer and concentration of this compound as your samples, but with no protein.

    • Blank: The buffer used for your samples and standards.

  • Assay Procedure:

    • Pipette a small volume (e.g., 5 µL) of each standard, sample, and control into separate wells of a microplate or cuvettes.

    • Add the Bradford reagent (e.g., 250 µL) to each well/cuvette and mix.[12]

  • Incubation: Incubate at room temperature for at least 5 minutes.[10]

  • Measure Absorbance: Read the absorbance at 595 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Observe the absorbance of the "Compound-Only Control." A non-zero value indicates interference.

    • Plot the standard curve (Absorbance vs. Protein Concentration) and determine the concentration of your unknown samples.

Data Presentation

Table 1: Hypothetical Data for Correcting this compound Interference in an MTT Assay

This compound (µg/mL)Absorbance with Cells (A)Absorbance without Cells (B)Corrected Absorbance (A - B)
01.2500.0501.200
101.1800.0751.105
500.8500.1000.750
1000.4500.1250.325

Table 2: Summary of Potential this compound Interference and Mitigation Strategies

AssayPotential Interference MechanismRecommended Action
MTT/XTT/MTS Absorbance overlap, direct reduction of tetrazolium salt.Run compound-only controls and subtract background absorbance.
Bradford Interaction of peptide side chain with Coomassie dye.Run compound-only controls; if interference is present, dilute the sample or use an alternative protein assay.

Visualizations

Experimental_Workflow_for_Interference_Testing Workflow for Assessing Compound Interference cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture plate_setup Set up 96-well Plate: - Experimental (Cells + Cmpd) - Control (No Cells + Cmpd) - Blank (Medium Only) prep_cells->plate_setup prep_compound Prepare this compound Dilutions prep_compound->plate_setup incubation Incubate for Exposure Time plate_setup->incubation add_reagent Add Assay Reagent (e.g., MTT, Bradford) incubation->add_reagent read_absorbance Read Absorbance add_reagent->read_absorbance subtract_blank Subtract Blank from all Readings read_absorbance->subtract_blank check_control Assess Control Wells (No Cells + Cmpd) subtract_blank->check_control correct_data Correct Experimental Data: Abs(exp) - Abs(control) check_control->correct_data Interference Detected final_result Final, Corrected Results check_control->final_result No Interference correct_data->final_result

Caption: Workflow for assessing compound interference in colorimetric assays.

Troubleshooting_Decision_Tree Troubleshooting this compound Interference start Unexpected Assay Results with this compound q1 Did you run a 'Compound-Only' control (No Cells)? start->q1 run_control Action: Run the assay with This compound in media without cells. q1->run_control No q2 Is the absorbance of the 'Compound-Only' control significantly above blank? q1->q2 Yes run_control->q2 no_interference Conclusion: Direct interference is unlikely. Investigate other experimental variables. q2->no_interference No interference Conclusion: Direct interference is confirmed. q2->interference Yes action1 Action: Subtract the control absorbance from your experimental data. interference->action1 q3 Is the corrected data still unreliable or are results biologically implausible? action1->q3 action2 Action: Consider using an alternative assay with a different detection principle. q3->action2 Yes end Proceed with validated assay. q3->end No action2->end

Caption: Decision tree for troubleshooting this compound interference.

Mechanism_of_Action Simplified Mechanism of this compound Action cephabacin This compound pbp Penicillin-Binding Proteins (PBPs) (in bacterial cell wall) cephabacin->pbp Binds to and inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall are essential for lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Simplified diagram of this compound's antibacterial mechanism.

References

Optimizing Incubation Time for Cephabacin M6 MIC Testing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Minimum Inhibitory Concentration (MIC) testing of Cephabacin M6.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for this compound MIC testing?

A1: For many bacteria, a standard incubation time of 16-24 hours at 37°C is recommended for MIC assays.[1][2] However, the optimal incubation time can be species-specific and may need to be optimized for your particular experimental conditions.[1]

Q2: Why is my MIC value for this compound higher after a longer incubation period?

A2: An increase in the MIC value with extended incubation (e.g., 40 hours) can be attributed to several factors.[3] this compound, being a beta-lactam antibiotic, may degrade over time in the testing medium.[3] Additionally, some bacterial strains may exhibit recovery and growth after initial inhibition.[3]

Q3: Can I shorten the incubation time to get faster results?

A3: While standard protocols often recommend 16-24 hours, some studies have explored shorter incubation times for certain antibiotics and bacterial strains, with some success in as little as 6-8 hours.[4][5] However, it is crucial to validate any shortened incubation period against the standard method to ensure the results are accurate and reproducible.

Q4: How does the inoculum size affect the incubation time and MIC results?

A4: Inoculum size is a critical parameter. A higher than standard inoculum can lead to a noticeable increase in the MIC value.[6] It is essential to standardize the inoculum to approximately 5 x 10^5 CFU/mL to ensure consistent and reliable results.[1][7]

Q5: What are the key quality control steps to ensure the reliability of my this compound MIC assay?

A5: Key quality control steps include:

  • Using a reference bacterial strain with a known MIC for this compound.

  • Including a growth control (no antibiotic) and a sterility control (no bacteria).

  • Ensuring the accuracy of the antibiotic dilutions.

  • Standardizing the bacterial inoculum.

  • Controlling the incubation temperature and time.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent MIC values between replicates. Inaccurate antibiotic dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.
Variability in inoculum density.Standardize the inoculum using a spectrophotometer or by colony counting.[1]
Contamination of the growth medium.Use aseptic techniques and check the sterility of the medium.
No bacterial growth in the positive control well. The bacterial inoculum was not viable.Use a fresh bacterial culture and confirm viability before starting the assay.
Issues with the growth medium.Ensure the medium is appropriate for the bacterial species being tested.
Visible bacterial growth at all antibiotic concentrations. The bacterial strain is resistant to this compound.Verify the resistance profile with a reference method.
The antibiotic stock solution has degraded.Prepare a fresh stock solution of this compound.
Inoculum was too high.Re-standardize the inoculum to the recommended concentration.[6]
"Skipped wells" (growth in higher concentration wells but not in lower ones). Contamination or pipetting errors.Repeat the assay with careful attention to aseptic technique and pipetting accuracy.
Paradoxical effect (Eagle effect).This is a rare phenomenon where bactericidal activity decreases at high antibiotic concentrations.[7] Further investigation may be needed.

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay for this compound

This protocol is based on established methods for determining the MIC of an antimicrobial agent.[1][9]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the desired concentration range.

    • Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Optimizing Incubation Time for this compound MIC Testing

This protocol is designed to determine the optimal incubation time for your specific bacterial strain and experimental setup.

  • Follow Steps 1-4 from the "Standard Broth Microdilution MIC Assay for this compound" protocol.

  • Time-Course Reading:

    • Instead of a single endpoint reading, read the microtiter plate at multiple time points (e.g., 8, 12, 16, 20, 24, and 48 hours).

    • At each time point, determine the MIC value.

  • Data Analysis:

    • Plot the MIC value as a function of incubation time.

    • The optimal incubation time is the point at which the MIC value stabilizes before any potential increase due to antibiotic degradation or bacterial regrowth.

Visualizations

Experimental_Workflow This compound MIC Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Stock serial_dilution Perform Serial Dilutions prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read MIC at Timed Intervals incubation->read_mic determine_optimal Determine Optimal Incubation Time read_mic->determine_optimal

Caption: Workflow for optimizing this compound MIC incubation time.

Troubleshooting_Logic Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_dilutions Verify Antibiotic Dilutions start->check_dilutions outcome_dilutions Dilutions Correct? check_dilutions->outcome_dilutions check_inoculum Standardize Inoculum outcome_inoculum Inoculum Correct? check_inoculum->outcome_inoculum check_contamination Check for Contamination outcome_contamination Contamination Found? check_contamination->outcome_contamination outcome_dilutions->check_inoculum Yes solution_redo_dilutions Prepare Fresh Dilutions outcome_dilutions->solution_redo_dilutions No outcome_inoculum->check_contamination Yes solution_restandardize Re-standardize Inoculum outcome_inoculum->solution_restandardize No solution_aseptic Improve Aseptic Technique outcome_contamination->solution_aseptic Yes end_node Re-run Assay outcome_contamination->end_node No, other issue solution_redo_dilutions->end_node solution_restandardize->end_node solution_aseptic->end_node

Caption: Logical flow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Investigating Cephabacin M6 Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephabacin M6 and its resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a 7-methoxycephem antibiotic. Its primary mode of action is the inhibition of bacterial cell wall synthesis. It achieves this by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. In Escherichia coli, the primary target is PBP 1, while in Bacillus subtilis, it is PBP 4.

Q2: What are the common mechanisms of resistance to this compound?

While specific data on this compound is limited, resistance to cephalosporins, in general, can arise through several mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which can limit the entry of this compound into the cell.

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strains?

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC is broth microdilution. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q4: My MIC results for this compound are inconsistent. What are the potential causes?

Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard).

  • Media Composition: The type and pH of the culture medium can affect the activity and stability of this compound. Use the recommended medium consistently.

  • Antibiotic Stability: β-lactam antibiotics can degrade in solution. Prepare fresh stock solutions of this compound for each experiment and be mindful of the stability in your chosen growth medium.

  • Incubation Conditions: Maintain consistent incubation temperature and duration.

  • Resistant Subpopulations: The presence of a subpopulation of resistant mutants can lead to trailing endpoints or inconsistent growth inhibition.

Troubleshooting Guides

Problem 1: No resistant mutants are obtained after plating on this compound-containing agar.
Possible Cause Troubleshooting Step
This compound Concentration Too High Use a gradient plate to expose bacteria to a range of concentrations, allowing for the selection of mutants with varying levels of resistance.
Insufficient Bacterial Population Ensure a high enough density of cells is plated to increase the probability of selecting for rare, spontaneous mutants.
Incorrect Plating Technique Use the replica plating technique to efficiently screen a large number of colonies for resistance.
Problem 2: Contamination of cultures during resistance studies.
Possible Cause Troubleshooting Step
Non-sterile Technique Strictly adhere to aseptic techniques during all manipulations, including media preparation, inoculation, and plating.
Contaminated Reagents Ensure all media, buffers, and antibiotic stock solutions are sterile. Filter-sterilize heat-labile solutions.
Problem 3: Loss of resistance phenotype in mutants after subculturing.
Possible Cause Troubleshooting Step
Unstable Mutation Some resistance mechanisms can be transient or associated with a fitness cost, leading to reversion to the susceptible phenotype in the absence of selective pressure.
Lack of Selective Pressure Always include an appropriate concentration of this compound in the culture medium when growing resistant mutants to maintain the phenotype.

Data Presentation

The following table provides an illustrative example of how to present MIC data for this compound against a parental (susceptible) strain and a derived resistant mutant. Note: These are example values and will vary depending on the bacterial species and the specific resistance mechanism.

StrainMIC of this compound (µg/mL)Fold Change in MIC
Parental Strain2-
Resistant Mutant 13216
Resistant Mutant 212864

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (or other appropriate growth medium)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate.

  • Inoculate the Plate:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (bacteria in medium without antibiotic) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol for Generating this compound Resistant Mutants using a Gradient Plate

This technique is effective for selecting antibiotic-resistant mutants by exposing a bacterial population to a continuous gradient of the antibiotic.

Materials:

  • Sterile petri dishes

  • Nutrient agar

  • This compound stock solution

  • Bacterial culture

Procedure:

  • Prepare the Bottom Agar Layer:

    • Pour a layer of plain nutrient agar into a petri dish and allow it to solidify at an angle by propping one side of the dish.

  • Prepare the Top Agar Layer:

    • Prepare a second batch of nutrient agar and, just before pouring, add the desired concentration of this compound.

    • Place the petri dish flat and pour the this compound-containing agar on top of the solidified bottom layer.

    • The antibiotic will diffuse from the top layer into the bottom layer, creating a concentration gradient.

  • Inoculate the Plate:

    • Spread a dense culture of the susceptible bacteria evenly across the surface of the gradient plate.

  • Incubation:

    • Incubate the plate at 37°C for 24-72 hours.

  • Isolate Resistant Mutants:

    • Colonies that grow in the higher concentration region of the gradient are likely to be resistant mutants.

    • Pick individual colonies and streak them onto fresh agar plates containing a known concentration of this compound to confirm resistance.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Efflux Efflux Pump Cephabacin_in This compound (Extracellular) Efflux->Cephabacin_in Porin Porin Channel Cephabacin_peri This compound (Periplasm) Porin->Cephabacin_peri BetaLactamase β-Lactamase Inactive_Cephabacin Inactive This compound BetaLactamase->Inactive_Cephabacin Degrades Cephabacin_in->Porin Enters via Cephabacin_peri->PBP Inhibits Cephabacin_peri->Efflux Pumped out by Cephabacin_peri->BetaLactamase Reduced_Permeability Reduced Permeability: Porin mutation/loss Reduced_Permeability->Porin Target_Modification Target Modification: PBP alteration Target_Modification->PBP Enzymatic_Degradation Enzymatic Degradation: β-Lactamase production Enzymatic_Degradation->BetaLactamase Active_Efflux Active Efflux: Efflux pump overexpression Active_Efflux->Efflux

Caption: Mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_characterization Characterization Methods start Start with Susceptible Bacterial Strain generate_mutants Generate Resistant Mutants (e.g., Gradient Plate) start->generate_mutants isolate_mutants Isolate and Purify Mutant Colonies generate_mutants->isolate_mutants confirm_resistance Confirm Resistance Phenotype (MIC Testing) isolate_mutants->confirm_resistance characterize_mutants Characterize Resistant Mutants confirm_resistance->characterize_mutants genomic_analysis Genomic Analysis (e.g., Sequencing) characterize_mutants->genomic_analysis expression_analysis Gene Expression Analysis (e.g., qRT-PCR) characterize_mutants->expression_analysis enzyme_assays Enzyme Assays (e.g., β-Lactamase Activity) characterize_mutants->enzyme_assays

Caption: Workflow for studying this compound resistant mutants.

How to store Cephabacin M6 for long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of Cephabacin M6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, it is recommended to store this compound as a powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store this compound in solution?

For long-term storage in solution, it is advisable to prepare aliquots in a suitable solvent and store them at -80°C. Stability for up to one year can be expected under these conditions. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: What factors can affect the stability of this compound in solution?

The stability of this compound, like other β-lactam antibiotics, is influenced by several factors including:

  • pH: Cephalosporins are susceptible to hydrolysis, which is pH-dependent. Extreme pH values (highly acidic or alkaline) can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • Buffer Components: Certain buffer species can interact with and degrade β-lactam antibiotics. It is crucial to select a compatible buffer system.

  • Presence of Nucleophiles: Compounds with nucleophilic functional groups can attack the β-lactam ring, leading to inactivation.

  • Enzymes: The presence of β-lactamases will lead to rapid hydrolysis and inactivation of this compound. The 7-methoxy group at the C7 position of the cephem nucleus is known to provide resistance to some β-lactamases.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the known behavior of other cephalosporins, likely degradation routes include:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin and cephalosporin antibiotics, leading to the loss of antibacterial activity.

  • Isomerization: The double bond in the dihydrothiazine ring can potentially isomerize.

  • Oxidation: The sulfur atom in the cephem ring can be oxidized.

  • Side-chain cleavage: The various side chains attached to the cephalosporin nucleus could be susceptible to hydrolysis or other enzymatic cleavage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of antibacterial activity in stored solutions. Degradation of this compound due to improper storage temperature, pH, or repeated freeze-thaw cycles.Prepare fresh solutions from powder stock. Aliquot and store at -80°C. Perform a stability study to determine the optimal storage buffer and conditions for your specific application.
Inconsistent results in bioassays. Partial degradation of this compound. Contamination with β-lactamases.Ensure proper aseptic techniques during handling. Test for β-lactamase activity in your experimental system. Use a fresh aliquot of this compound for each experiment.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish a stability-indicating HPLC method.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium phosphate monobasic, potassium phosphate dibasic)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection, scan for optimal wavelength (e.g., 254 nm or 270 nm)

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water or a mixture of water and a minimal amount of organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

4. Forced Degradation Studies:

  • Acid Degradation: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Degradation: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

5. Method Validation:

  • Analyze the stressed samples by HPLC to ensure the method can separate the intact this compound from its degradation products.

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Expected Stability
Powder-20°CUp to 3 years
In Solution-80°CUp to 1 year

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Standard Solutions stock->working acid Acid Degradation base Base Degradation oxidative Oxidative Degradation thermal Thermal Degradation photo Photolytic Degradation hplc HPLC Analysis working->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation

Caption: Workflow for Stability-Indicating HPLC Method Development.

degradation_pathways Cephabacin_M6 This compound (Active) Hydrolysis_Product Hydrolyzed Product (Inactive) Cephabacin_M6->Hydrolysis_Product Hydrolysis (pH, Temp) Isomerization_Product Isomerized Product Cephabacin_M6->Isomerization_Product Isomerization Oxidation_Product Oxidized Product Cephabacin_M6->Oxidation_Product Oxidation Side_Chain_Cleavage Side-Chain Cleavage Products Cephabacin_M6->Side_Chain_Cleavage Enzymatic/Chemical Cleavage

Caption: Potential Degradation Pathways of this compound.

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Cephamycins with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephamycins are a class of β-lactam antibiotics that, like penicillins and cephalosporins, function by inhibiting bacterial cell wall synthesis. A critical aspect of their clinical and developmental profile is their cross-reactivity with other β-lactams. This guide provides a comparative analysis of this cross-reactivity, with a focus on the underlying mechanisms, supporting experimental data, and the methodologies used to generate this data. While specific quantitative data for Cephabacin M6 is limited in publicly available literature, this guide will use related cephamycins and other β-lactams as examples to illustrate the principles of cross-reactivity.

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Cross-reactivity between different β-lactams is often determined by structural similarities, particularly in the R1 side chains, which can lead to similar interactions with PBPs and, in the context of allergies, similar recognition by the immune system.[3][4][5][6]

Comparative Analysis of PBP Binding Affinity

The degree of cross-reactivity from a functional perspective can be assessed by comparing the binding affinities of different β-lactams to various PBPs. A lower I50 value (the concentration required to inhibit 50% of PBP activity) indicates a higher binding affinity. The following table presents example data for the cephamycin antibiotic CS-1170 and a related compound, showcasing their differential affinities for E. coli PBPs compared to Penicillin G.

Penicillin-Binding Protein (PBP)CS-1170 (I50, μg/ml)R-45656 (I50, μg/ml)Penicillin G (I50, μg/ml)
PBP-1A 0.080.080.13
PBP-1Bs 0.30.20.2
PBP-2 >100>1002.0
PBP-3 0.030.020.3
PBP-4 0.021.00.3
PBP-5/6 0.0080.80.1

Data sourced from a study on the binding activity of a new cephamycin antibiotic, CS-1170, to PBPs in Escherichia coli.[7]

Experimental Protocols

Determining PBP Binding Affinity via Competitive Assay

This protocol outlines a general method for determining the affinity of a test antibiotic for various PBPs in a bacterial strain.

  • Preparation of Bacterial Membranes:

    • Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at low speed to remove unbroken cells and debris.

    • Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a small volume of buffer.

  • Competitive Binding Assay:

    • Incubate aliquots of the prepared cell membranes with varying concentrations of the test antibiotic (e.g., this compound) for a set period at a specific temperature (e.g., 10 minutes at 30°C).

    • Add a saturating concentration of a labeled β-lactam (e.g., [¹⁴C]benzylpenicillin) to the mixture and incubate for another set period (e.g., 10 minutes at 30°C). This labeled penicillin will bind to any PBPs not already occupied by the test antibiotic.

    • Stop the reaction by adding an excess of an unlabeled β-lactam.

    • Solubilize the membrane proteins using a detergent like Sarkosyl.

  • Detection and Quantification:

    • Separate the PBP-penicillin complexes using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs using fluorography or autoradiography.

    • Quantify the amount of labeled penicillin bound to each PBP band using densitometry.

    • The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin is determined as the I50 value.

Visualizations

Mechanism of Beta-Lactam Action and Resistance

Mechanism of Beta-Lactam Action and Resistance BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binds to Inhibition Inhibition BetaLactam->Inhibition CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Failure leads to Inhibition->CellWall Blocks BetaLactamase Beta-Lactamase Enzyme Hydrolysis Hydrolysis & Inactivation BetaLactamase->Hydrolysis Hydrolysis->BetaLactam Destroys

Caption: A diagram illustrating the interaction of beta-lactam antibiotics with PBPs and a common resistance mechanism.

Experimental Workflow for Assessing Cross-Reactivity

Workflow for Assessing Beta-Lactam Cross-Reactivity Start Select Bacterial Strains (Resistant & Susceptible) MIC Determine Minimum Inhibitory Concentration (MIC) for Test & Control Antibiotics Start->MIC PBP_Assay Perform PBP Competitive Binding Assay Start->PBP_Assay Data_Analysis Analyze MIC Values & PBP Affinities (I50) MIC->Data_Analysis PBP_Assay->Data_Analysis Comparison Compare Activity Profile with other Beta-Lactams Data_Analysis->Comparison Conclusion Determine Cross-Reactivity Profile Comparison->Conclusion

Caption: A flowchart outlining the key experimental steps to determine the cross-reactivity of a beta-lactam antibiotic.

Conclusion

The cross-reactivity of cephamycins with other β-lactam antibiotics is a multifaceted issue governed by their interactions with bacterial targets, primarily PBPs. Understanding the specific binding affinities and mechanisms of resistance is crucial for the development of new antibiotics and for guiding clinical use to overcome resistance. While comprehensive data on every compound, such as this compound, may not be widely available, the principles and experimental approaches outlined in this guide provide a solid framework for evaluating and comparing the cross-reactivity profiles of this important class of antibiotics. The low affinity for certain PBPs, as seen with some cephamycins, can translate to efficacy against bacteria that are resistant to other β-lactams, highlighting the importance of continued research in this area.

References

A Comparative Analysis of Cephabacin M6 and Cephabacin F for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two cephem antibiotics, Cephabacin M6 and Cephabacin F. While direct, quantitative, side-by-side experimental data for these specific compounds is not extensively available in publicly accessible literature, this document synthesizes the foundational characteristics of their respective chemical families to offer a comparative overview for research and drug development professionals. The primary distinction between these two antibiotic series lies in the chemical group at the 7-position of the cephem nucleus, which profoundly influences their antibacterial spectrum and stability.

Key Structural Differences

The core chemical structure of this compound and Cephabacin F is the cephem ring system, characteristic of cephalosporin antibiotics. However, they belong to distinct sub-groups defined by the substituent at the 7-position.

  • This compound is a member of the M group of cephabacins, which are characterized by a 7-methoxy group .[1]

  • Cephabacin F belongs to the F group , distinguished by a 7-formylamino group .[2]

This seemingly minor structural variance leads to significant differences in their biological activity.

Caption: Key structural difference at the 7-position.

Performance and Activity Comparison

The structural variations directly translate into different performance characteristics in terms of antibacterial efficacy and resistance to bacterial defense mechanisms.

Antibacterial Spectrum
FeatureCephabacin M GroupCephabacin F Group
Gram-Positive Bacteria Moderate activity.[1]More potent activity than against Gram-negatives.[2]
Gram-Negative Bacteria Moderate activity.[1]Wide-ranging activity, including against beta-lactamase producing strains.[2]
Anaerobic Bacteria Data not specified.Active against anaerobic bacteria.[2]
Stability to β-Lactamases

A critical factor for the efficacy of β-lactam antibiotics is their stability against β-lactamase enzymes, which are produced by bacteria to inactivate these drugs.

Compound FamilyStability Profile
Cephabacin M Group Reported to be as stable as cephamycin C to cephalosporinases.[1]
Cephabacin F Group Highly resistant to hydrolysis by various types of β-lactamases, a feature attributed to the 7-formylamino substituent.[2]

Note: Quantitative data such as hydrolysis rates for this compound and a specific Cephabacin F against a panel of β-lactamases are not available in the public domain.

Mechanism of Action

Both Cephabacin M and F groups function by inhibiting the synthesis of the bacterial cell wall, a mechanism common to all β-lactam antibiotics. They achieve this by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

  • Cephabacin M1 has been shown to target PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis .[1]

  • Cephabacin F1 also has the highest affinity for PBP 1 in E. coli and PBP 4 in B. subtilis .[2]

This indicates a similar primary molecular target, despite their different antibacterial spectra.

Signaling_Pathway Cephabacin This compound / F PBP Penicillin-Binding Proteins (e.g., PBP 1, PBP 4) Cephabacin->PBP Binds to & Inactivates Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Inhibition of CellWall Stable Cell Wall Synthesis Transpeptidation->CellWall Disruption of Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for Cephabacins.

Experimental Protocols

While specific experimental protocols for a direct comparison of this compound and F are not published, the following standard methodologies would be employed in such a study.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity would be quantified by determining the MIC using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This involves exposing a standardized inoculum of bacteria to serial dilutions of the antibiotics in a liquid growth medium in microtiter plates. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

β-Lactamase Stability Assay

The stability of the compounds against β-lactamases would be determined spectrophotometrically. The assay measures the rate of hydrolysis of the β-lactam ring by monitoring the change in absorbance of the compound upon cleavage by a purified β-lactamase enzyme. Nitrocefin, a chromogenic cephalosporin, is often used as a control.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity for PBPs is typically measured using a competitive binding assay. Membranes from the target bacteria are incubated with various concentrations of the unlabeled test antibiotic (this compound or F). Subsequently, a fluorescently-labeled penicillin, such as Bocillin FL, is added to bind to the remaining unoccupied PBPs. The proteins are then separated by SDS-PAGE, and the fluorescence is quantified. The IC50 value, the concentration of the test antibiotic that inhibits 50% of the fluorescent probe's binding, is then calculated.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Compound_Prep Prepare standardized solutions of this compound and F MIC_Test MIC Determination (Broth Microdilution) Compound_Prep->MIC_Test Stability_Test β-Lactamase Stability (Spectrophotometry) Compound_Prep->Stability_Test PBP_Binding PBP Affinity (Competitive Binding Assay) Compound_Prep->PBP_Binding Bacterial_Culture Culture and standardize test bacterial strains Bacterial_Culture->MIC_Test Bacterial_Culture->PBP_Binding Data_Collection Collect MIC values, hydrolysis rates, and IC50s MIC_Test->Data_Collection Stability_Test->Data_Collection PBP_Binding->Data_Collection Comparison Comparative analysis of antibacterial activity and stability Data_Collection->Comparison

Caption: A typical experimental workflow.

Conclusion

References

A Comparative Analysis of Cephabacin M6 and Modern Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial agents, the carbapenems stand as a class of broad-spectrum β-lactam antibiotics often reserved for treating complex and resistant infections. This guide provides a detailed comparison of Cephabacin M6, a naturally derived 7-methoxycephem antibiotic, with modern carbapenems such as meropenem, imipenem, doripenem, and ertapenem. By examining their mechanisms of action, antibacterial spectra, and available experimental data, this document aims to offer a comprehensive resource for researchers and drug development professionals.

Executive Summary

This compound and modern carbapenems share a common target: the penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Both classes of antibiotics inhibit these enzymes, leading to bacterial cell death. However, significant differences exist in their chemical structures, which in turn influence their spectrum of activity and stability against β-lactamases.

Modern carbapenems, characterized by their carbapenem backbone, generally exhibit a broader spectrum of activity and greater potency against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[1][2] In contrast, this compound, a cephalosporin derivative, demonstrates moderate antibacterial activity.[2] While specific quantitative data for this compound is limited in publicly available literature, data from the closely related Cephabacin F and H groups provide valuable insights into its potential efficacy.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and carbapenems exert their bactericidal effects by acylating and inactivating penicillin-binding proteins (PBPs), which are transpeptidases crucial for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis.

This compound: As a 7-methoxycephem, this compound's primary lethal targets are PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[2] The 7-methoxy group contributes to its stability against some cephalosporinases.[2]

Modern Carbapenems: Carbapenems bind to a wide range of PBPs with high affinity.[3][4] For instance, in E. coli, carbapenems show a strong affinity for PBP 2, a primary killing target.[3] In Pseudomonas aeruginosa, they bind effectively to PBPs 2, 3, and 4.[3] This ability to target multiple PBPs contributes to their broad spectrum of activity.

Comparative Antibacterial Activity: A Look at the Data

Quantitative comparison of antibacterial activity is typically achieved through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize available MIC data for Cephabacin F and H group antibiotics (as a proxy for this compound) and modern carbapenems against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Cephabacin F & H Groups and Modern Carbapenems against Gram-Positive Bacteria

OrganismCephabacin F1¹Cephabacin H1¹Meropenem²Imipenem³Doripenem⁴Ertapenem⁵
Staphylococcus aureus Smith12.53.130.030.015≤0.060.03
Bacillus subtilis ATCC 66331.560.20.015≤0.008-0.03

¹Data from Harada et al., 1984.[1] ²Data from various sources. ³Data from various sources. ⁴Data from various sources. ⁵Data from various sources.

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Cephabacin F & H Groups and Modern Carbapenems against Gram-Negative Bacteria

OrganismCephabacin F1¹Cephabacin H1¹Meropenem²Imipenem³Doripenem⁴Ertapenem⁵
Escherichia coli NIHJ6.25>1000.030.120.060.015
Klebsiella pneumoniae SRL 125>1000.030.250.060.015
Proteus vulgaris GN 763.13>1000.510.250.06
Pseudomonas aeruginosa NCTC 10490>100>1000.520.54
Serratia marcescens T-5512.5>1000.250.50.250.25

¹Data from Harada et al., 1984.[1] ²Data from various sources. ³Data from various sources. ⁴Data from various sources. ⁵Data from various sources.

Observations from the Data:

  • The Cephabacin H group shows greater potency against Gram-positive bacteria compared to the F group, but it is largely inactive against the tested Gram-negative bacteria that produce β-lactamases.[1]

  • The Cephabacin F group exhibits a broader spectrum of activity, including activity against some β-lactamase-producing Gram-negative bacteria.[1]

  • Modern carbapenems consistently demonstrate superior potency with significantly lower MIC values against both Gram-positive and Gram-negative bacteria compared to the Cephabacin F and H groups.

  • Pseudomonas aeruginosa is notably resistant to the tested Cephabacins, while modern carbapenems (with the exception of ertapenem) show good activity.

Penicillin-Binding Protein (PBP) Affinity

The efficacy of β-lactam antibiotics is directly related to their affinity for various PBPs.

Cephabacin: Cephabacin F1 has been shown to have the highest affinity for PBP 1 in E. coli and PBP 4 in B. subtilis.[1]

Modern Carbapenems: Carbapenems exhibit high affinity for multiple essential PBPs.[3][4]

  • In E. coli: All carbapenems tested show a very high affinity for PBP 2 (IC₅₀ ≤ 0.008 µg/ml).[3]

  • In P. aeruginosa: Doripenem and meropenem have high and similar affinities for PBPs 2 and 3. Imipenem also has a high affinity for these PBPs.[3]

The broader PBP binding profile of carbapenems likely contributes to their more extensive antibacterial spectrum compared to Cephabacins.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution or agar dilution method is used to determine the MIC of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Bacterial Isolate inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum inoculation Inoculate Dilutions with Bacteria inoculum->inoculation antibiotic Prepare Serial Dilutions of Antibiotic antibiotic->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read Observe for Visible Growth incubation->read mic MIC = Lowest Concentration with No Visible Growth read->mic PBP_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis membrane Isolate Bacterial Membrane Fractions (containing PBPs) incubation1 Incubate Membranes with Test Antibiotic membrane->incubation1 competitor Prepare Serial Dilutions of Test Antibiotic competitor->incubation1 labeling Add Labeled β-Lactam (e.g., Bocillin FL) incubation1->labeling incubation2 Incubate to Allow Labeling of Unbound PBPs labeling->incubation2 sds_page Separate Proteins by SDS-PAGE incubation2->sds_page fluorescence Detect Fluorescent Signal sds_page->fluorescence ic50 Calculate IC50 (concentration of test antibiotic that inhibits 50% of labeling) fluorescence->ic50

References

A Head-to-Head Comparison: Cephabacin M6 vs. Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug development, a thorough evaluation of novel compounds against established therapeutics is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of Cephabacin M6, a member of the 7-methoxycephem class of antibiotics, and piperacillin-tazobactam, a widely used β-lactam/β-lactamase inhibitor combination.

Quantitative Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for piperacillin-tazobactam against a range of clinically relevant bacteria. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperacillin-Tazobactam against Various Bacterial Strains.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4>64
Klebsiella pneumoniae16>64
Pseudomonas aeruginosa8>64
Staphylococcus aureus (Methicillin-Susceptible)≤12

Data for piperacillin-tazobactam is compiled from multiple sources reflecting its broad-spectrum activity.

For This compound , specific MIC values from publicly available literature are not available. However, the Cephabacin M group of antibiotics, to which M6 belongs, has been described as exhibiting moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of piperacillin-tazobactam is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.
  • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of piperacillin-tazobactam is prepared.
  • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range tested typically spans from 0.06/4 to 128/4 µg/mL (piperacillin/tazobactam).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Piperacillin-Tazobactam

Piperacillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, while tazobactam protects piperacillin from degradation by β-lactamase enzymes produced by resistant bacteria.

cluster_piperacillin Piperacillin Action cluster_tazobactam Tazobactam Action Piperacillin Piperacillin PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption & Lysis Peptidoglycan_Synthesis->Cell_Wall_Disruption Leads to Tazobactam Tazobactam Beta_Lactamase β-Lactamase Enzymes Tazobactam->Beta_Lactamase Inhibits Beta_Lactamase->Piperacillin Degrades

Caption: Mechanism of Piperacillin-Tazobactam Action.

Mechanism of Action of Cephabacin M-Group Antibiotics

Cephabacin M-group antibiotics, including this compound, are 7-methoxycephems that exert their antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1]

Cephabacin_M Cephabacin M-Group Antibiotic PBP Penicillin-Binding Proteins (PBPs) Cephabacin_M->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Cephabacin_M->Peptidoglycan_Synthesis Blocks PBP->Peptidoglycan_Synthesis Essential for Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Leads to

Caption: Mechanism of Cephabacin M-Group Antibiotics.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a standardized procedure in microbiology laboratories.

cluster_workflow MIC Determination Workflow Start Start Isolate_Colony Isolate Bacterial Colony Start->Isolate_Colony Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate_Colony->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental Workflow for MIC Determination.

References

A Comparative Study of Cephabacin M6 Against ESKAPE Pathogens: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant challenge to global public health.[1][2][3][4][5][6][7][8][9] Cephabacin M6, a 7-methoxydesacetylcephalosporin, belongs to the cephamycin family of β-lactam antibiotics.[10] Isolated from Xanthomonas lactamica, it has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The mode of action for the related Cephabacin M1 involves the inhibition of cell wall synthesis through binding to penicillin-binding proteins (PBPs).[11]

Due to the limited availability of public data on the specific activity of this compound against the ESKAPE pathogens, this guide provides a comprehensive framework for conducting a comparative in vitro study. It outlines the necessary experimental protocols, data presentation structures, and visualizations to facilitate a robust evaluation of this compound's potential as a therapeutic agent against these critical pathogens.

Comparative Antibacterial Activity

To evaluate the efficacy of this compound, its Minimum Inhibitory Concentrations (MICs) against the ESKAPE pathogens should be determined and compared with a panel of standard-of-care antibiotics. The following tables are templates for the presentation of such comparative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Gram-Positive ESKAPE Pathogens

AntibioticEnterococcus faecium (ATCC® XXXXX™) MIC (µg/mL)Staphylococcus aureus (ATCC® 29213™) MIC (µg/mL)
This compound Data to be generatedData to be generated
Vancomycin
Daptomycin
Linezolid
Ampicillin
Ciprofloxacin

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Gram-Negative ESKAPE Pathogens

AntibioticKlebsiella pneumoniae (ATCC® 700603™) MIC (µg/mL)Acinetobacter baumannii (ATCC® 17978™) MIC (µg/mL)Pseudomonas aeruginosa (ATCC® 27853™) MIC (µg/mL)Enterobacter cloacae (ATCC® 13047™) MIC (µg/mL)
This compound Data to be generatedData to be generatedData to be generatedData to be generated
Meropenem
Imipenem
Ceftazidime
Cefepime
Piperacillin/Tazobactam
Amikacin
Colistin

Experimental Protocols

A standardized method for determining the MIC is crucial for the reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M07)

This protocol outlines the determination of MICs for this compound and comparator antibiotics against the ESKAPE pathogens.

1. Materials:

  • This compound and comparator antibiotics (analytical grade)
  • ESKAPE pathogen strains (ATCC® recommended quality control strains)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Sterile saline (0.85% NaCl)
  • Spectrophotometer
  • Pipettes and sterile tips
  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Preparation: a. Prepare stock solutions of each antibiotic in a suitable solvent as recommended by the manufacturer. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations. The final volume in each well should be 50 µL.

4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). b. The final volume in each well will be 100 µL. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination: a. Following incubation, visually inspect the plates for bacterial growth. b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative study of this compound.

G cluster_prep Preparation cluster_mic MIC Determination (CLSI M07) cluster_analysis Data Analysis & Reporting Antibiotic_Stock Prepare Antibiotic Stock Solutions (this compound & Comparators) Serial_Dilution Perform Serial Dilutions of Antibiotics in 96-well plates Antibiotic_Stock->Serial_Dilution Dilute Bacterial_Culture Culture ESKAPE Pathogens (18-24h) Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Bacterial_Culture->Inoculum_Prep Suspend Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Add to Inoculum_Prep->Inoculation Dilute & Add Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading Data_Table Tabulate MIC Data MIC_Reading->Data_Table Comparison Compare this compound with other antibiotics Data_Table->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for the comparative in vitro study of this compound.

Mechanism of Action of β-Lactam Antibiotics

This diagram illustrates the general mechanism of action of cephalosporins, the class of antibiotics to which this compound belongs.

G Cephalosporin Cephalosporin (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step of Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Lysis Cell Lysis & Death Cell_Wall->Lysis Weakened wall leads to

Caption: General mechanism of action of cephalosporin antibiotics.

References

Cephabacin M6 vs. Vancomycin: A Comparative Analysis Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cephabacin M6 and vancomycin, two potent antibiotics targeting Gram-positive bacteria. While vancomycin has long been a cornerstone in treating severe Gram-positive infections, the emergence of resistance necessitates the exploration of alternative agents like this compound. This document summarizes their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Mechanism of Action

Both this compound and vancomycin disrupt bacterial cell wall synthesis, a critical process for bacterial survival, but they do so through different mechanisms.

This compound , a member of the cephabacin family of 7-methoxycephem antibiotics, belongs to the broader class of β-lactam antibiotics. Its primary mode of action involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. The cephabacin H group of antibiotics, which includes M6, has been noted to exhibit more potent activity against Gram-positive bacteria compared to the F group.[1]

Vancomycin , a glycopeptide antibiotic, also inhibits cell wall synthesis but at an earlier stage. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, effectively blocking the elongation and cross-linking of the peptidoglycan backbone.

cluster_Cephabacin This compound cluster_Vancomycin Vancomycin This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan\nCross-linking Peptidoglycan Cross-linking PBP->Peptidoglycan\nCross-linking Prevents Cell Wall\nIntegrity Cell Wall Integrity Peptidoglycan\nCross-linking->Cell Wall\nIntegrity Vancomycin Vancomycin D-Ala-D-Ala D-alanyl-D-alanine Termini Vancomycin->D-Ala-D-Ala Binds to Peptidoglycan\nElongation & Cross-linking Peptidoglycan Elongation & Cross-linking D-Ala-D-Ala->Peptidoglycan\nElongation & Cross-linking Blocks Peptidoglycan\nElongation & Cross-linking->Cell Wall\nIntegrity Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall\nIntegrity->Bacterial Cell Lysis

Diagram 1: Mechanisms of action for this compound and vancomycin.

In Vitro Activity

For vancomycin, extensive data on its in vitro activity is available. The following table summarizes typical MIC ranges for vancomycin against key Gram-positive pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Vancomycin MIC Values against Common Gram-Positive Bacteria

Bacterial SpeciesVancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA/MRSA)0.5 - 2
Streptococcus pneumoniae≤1
Enterococcus faecalis (vancomycin-susceptible)1 - 4
Enterococcus faecium (vancomycin-susceptible)1 - 4

Note: Data compiled from various sources. Specific MIC values can vary.

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for the evaluation of new antimicrobial agents. The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Experimental Workflow:

A Prepare serial two-fold dilutions of the antibiotic in a 96-well plate B Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) A->B C Incubate plates at 35-37°C for 16-20 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Diagram 2: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually examined for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.

Conclusion

Vancomycin remains a critical therapeutic option for infections caused by resistant Gram-positive bacteria. Its mechanism of action, targeting the D-Ala-D-Ala residues of peptidoglycan precursors, is well-established. This compound, a β-lactam antibiotic, offers an alternative mechanism by inhibiting penicillin-binding proteins. While initial reports suggest promising activity of the cephabacin family against Gram-positive pathogens, a comprehensive understanding of this compound's efficacy requires further investigation and the publication of detailed in vitro and in vivo comparative data. The availability of such data will be essential for the research and drug development community to accurately assess its potential clinical utility relative to established agents like vancomycin.

References

A Comparative Guide to the Stability of Cephabacin M6 in Different Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the stability of the novel cephalosporin antibiotic, Cephabacin M6, in comparison to other established cephalosporins. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential viability of this compound in various pharmaceutical formulations and therapeutic contexts.

Introduction

This compound is a 7-methoxycephem antibiotic isolated from the culture filtrate of Xanthomonas lactamica.[1][2] Like other members of the cephabacin family, it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] A key determinant of a new antibiotic's clinical utility is its stability under various physiological and storage conditions. This guide presents hypothetical, yet plausible, stability data for this compound and compares it with Cefazolin and Cefixime, representing first and third-generation cephalosporins, respectively.

Comparative Stability Data

The stability of this compound, Cefazolin, and Cefixime was assessed in different media under varying pH and temperature conditions. The percentage of the active compound remaining after a specified period was determined using High-Performance Liquid Chromatography (HPLC).

Table 1: Stability of Cephalosporins in Aqueous Buffer at 25°C

pHIncubation Time (hours)% Remaining this compound% Remaining Cefazolin% Remaining Cefixime
3.02492.585.298.1
5.02498.195.699.2
7.42495.391.896.5
9.02488.782.490.3

Table 2: Thermal Stability of Cephalosporins in Phosphate-Buffered Saline (PBS) at pH 7.4

Temperature (°C)Incubation Time (hours)% Remaining this compound% Remaining Cefazolin% Remaining Cefixime
47299.298.599.5
257290.588.192.3
377282.179.585.6

Table 3: Enzymatic Stability of Cephalosporins in the Presence of Beta-Lactamase

Enzyme Concentration (U/mL)Incubation Time (hours)% Remaining this compound% Remaining Cefazolin% Remaining Cefixime
0.1496.875.398.2
1.0485.242.191.5

Note: The data presented in these tables are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the stability studies is provided below.

1. Preparation of Antibiotic Solutions: Stock solutions of this compound, Cefazolin, and Cefixime were prepared by dissolving the respective compounds in sterile, deionized water to a final concentration of 1 mg/mL.

2. pH Stability Assay: Aliquots of the stock solutions were diluted in buffer solutions of varying pH (3.0, 5.0, 7.4, and 9.0) to a final concentration of 100 µg/mL. The samples were incubated at 25°C. At the 24-hour time point, samples were withdrawn, and the concentration of the remaining active antibiotic was determined by HPLC.

3. Thermal Stability Assay: Aliquots of the stock solutions were diluted in PBS (pH 7.4) to a final concentration of 100 µg/mL. The samples were incubated at three different temperatures: 4°C, 25°C, and 37°C. Samples were collected after 72 hours for HPLC analysis.

4. Enzymatic Stability Assay: Aliquots of the stock solutions were diluted in PBS (pH 7.4) containing beta-lactamase at concentrations of 0.1 U/mL and 1.0 U/mL to a final antibiotic concentration of 100 µg/mL. The samples were incubated at 37°C for 4 hours before HPLC analysis.

5. HPLC Analysis: The concentration of the remaining active cephalosporin was quantified using a reversed-phase HPLC system with a C18 column. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection was performed using a UV detector at a wavelength of 270 nm.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis A Prepare Stock Solutions (1 mg/mL) B pH Stability (pH 3.0, 5.0, 7.4, 9.0) A->B C Thermal Stability (4°C, 25°C, 37°C) A->C D Enzymatic Stability (Beta-Lactamase) A->D E HPLC Analysis (Quantification) B->E C->E D->E

Workflow for assessing the stability of this compound.

Proposed Degradation Pathway of Cephalosporins

The primary mechanism of degradation for cephalosporins involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3][4][5]

G A Active Cephalosporin (Intact β-Lactam Ring) B Inactive Metabolite (Hydrolyzed β-Lactam Ring) A->B Hydrolysis (Acid, Base, or Enzyme)

General degradation pathway for cephalosporin antibiotics.

Discussion

The hypothetical data suggests that this compound exhibits a stability profile comparable to or slightly better than Cefazolin and similar to Cefixime under the tested conditions. Its notable resistance to beta-lactamase, a characteristic of some 7-methoxycephems, is a significant advantage.[1] The stability across a range of pH values and temperatures indicates its potential for development in various dosage forms. Further studies are warranted to confirm these findings and to fully elucidate the degradation products and kinetics of this compound.

References

A Comparative Genomic Analysis of Cephabacin M6 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge, necessitating the continuous development of new antimicrobial agents and a deeper understanding of resistance mechanisms. Cephalosporins, a class of β-lactam antibiotics, are widely used to treat bacterial infections. However, their efficacy is threatened by the evolution of resistance. This guide presents a comparative genomic approach to understanding the mechanisms of resistance to a hypothetical novel cephalosporin, "Cephabacin M6." By comparing the genomes of susceptible and resistant bacterial strains, we can identify the genetic determinants of resistance, such as specific genes, mutations, and mobile genetic elements. This knowledge is crucial for the development of strategies to combat resistance and for the design of next-generation antibiotics.

Comparative Analysis of Resistant vs. Susceptible Phenotypes

A foundational step in a comparative genomics study is the phenotypic characterization of susceptible and resistant isolates. This typically involves determining the Minimum Inhibitory Concentration (MIC) of the antibiotic for each strain. The following table illustrates hypothetical data comparing a susceptible wild-type strain with a resistant strain that has developed resistance to this compound.

Table 1: Phenotypic and Genotypic Comparison of Susceptible and Resistant Strains

FeatureWild-Type (Susceptible)Resistant StrainPutative Resistance Mechanism
This compound MIC (µg/mL) 264High-level resistance
bla gene None detectedblaCTX-M-15β-lactamase production[1]
ampC promoter mutation None-32 (T→A)AmpC hyperproduction
Porin Gene ( ompF) Wild-type sequenceInsertion sequence (IS1)Decreased drug influx[2]
Efflux Pump Gene ( acrB) Basal expression5-fold upregulationIncreased drug efflux[2]
Penicillin-Binding Protein (PBP3) Wild-type sequenceA356T substitutionAltered drug target[2]

Key Genetic Determinants of β-Lactam Resistance

Comparative genomic analysis often reveals several classes of genes and mutations associated with resistance. The primary mechanisms include enzymatic degradation of the antibiotic, modification of the drug target, reduced drug uptake, and active efflux of the drug.[2]

Table 2: Common Genetic Loci Associated with Cephalosporin Resistance

Resistance MechanismGene/LocusFunction of Gene ProductConsequence of Alteration
Enzymatic Degradation blaTEM, blaSHV, blaCTX-Mβ-lactamase enzymesHydrolysis and inactivation of the β-lactam ring of the antibiotic.[3][4]
Target Modification pbp (e.g., ftsI)Penicillin-Binding Proteins (PBPs)Reduced binding affinity of the antibiotic to its target, preventing inhibition of cell wall synthesis.
Reduced Permeability ompC, ompFOuter membrane porinsDownregulation or mutations lead to decreased influx of the antibiotic into the bacterial cell.
Active Efflux acrAB-tolC, mexAB-oprMMultidrug efflux pumpsActively transport the antibiotic out of the cell, reducing its intracellular concentration.[2]
Regulatory Mutations ampC promoter/attenuatorRegulation of AmpC β-lactamaseMutations can lead to constitutive overexpression of AmpC, conferring broad cephalosporin resistance.[4]

Experimental Protocols

A detailed and reproducible methodology is critical for any comparative genomics study. Below are the key experimental protocols that would be employed in an investigation of this compound resistance.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound for a panel of bacterial isolates.

  • Method: Broth microdilution is a standard method.

    • Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Whole-Genome Sequencing (WGS)
  • Objective: To obtain the complete genome sequences of both susceptible and resistant isolates for comparative analysis.

  • Method:

    • DNA Extraction: Isolate high-quality genomic DNA from overnight bacterial cultures using a commercial DNA extraction kit.

    • Library Preparation: Prepare sequencing libraries using a kit compatible with the chosen sequencing platform (e.g., Illumina). This involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate paired-end reads.[5]

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapters and low-quality bases.

Comparative Genomic Analysis
  • Objective: To identify genetic differences between resistant and susceptible genomes.

  • Method:

    • Genome Assembly: Assemble the quality-filtered reads into contigs using an assembler such as SPAdes or Unicycler.

    • Genome Annotation: Annotate the assembled genomes to identify coding sequences, tRNAs, and rRNAs using a tool like Prokka.

    • Identification of Resistance Genes: Use tools like the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder to identify acquired resistance genes.[6]

    • Variant Calling: Align the reads from the resistant isolate to the genome of the susceptible reference strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using tools like Bowtie2 and SAMtools.[6]

    • Comparative Analysis: Compare the gene content, presence of mobile genetic elements, and identified variants between the susceptible and resistant genomes to identify candidate resistance determinants.

Visualizing Resistance Mechanisms and Workflows

Signaling and Resistance Pathways

The following diagram illustrates the primary mechanisms of bacterial resistance to β-lactam antibiotics like this compound.

Beta_Lactam_Resistance cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound BetaLactamase β-Lactamase This compound->BetaLactamase Degradation EffluxPump Efflux Pump This compound->EffluxPump Efflux Porin Porin Channel This compound->Porin Entry PBP Penicillin-Binding Protein (PBP) Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition RM1 1. Target Modification (Mutation in PBP) Degraded Drug Degraded Drug BetaLactamase->Degraded Drug RM2 2. Enzymatic Degradation (β-Lactamase) EffluxPump->this compound RM4 4. Active Efflux (Upregulation of Efflux Pump) Porin->PBP Target Binding RM3 3. Reduced Permeability (Porin Loss/Mutation)

Caption: Key mechanisms of resistance to β-lactam antibiotics.

Experimental Workflow

The diagram below outlines the workflow for a comparative genomics study of antibiotic resistance.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatic Analysis cluster_results Outcomes Isolates Bacterial Isolates (Resistant & Susceptible) AST Antimicrobial Susceptibility Testing (AST) Isolates->AST DNA_Extraction Genomic DNA Extraction Isolates->DNA_Extraction WGS Whole-Genome Sequencing (WGS) DNA_Extraction->WGS QC Read Quality Control WGS->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Analysis Comparative Analysis (SNPs, Genes, Plasmids) Annotation->Analysis Candidate_Genes Candidate Resistance Genes & Mutations Analysis->Candidate_Genes Validation Functional Validation (e.g., Cloning, Knockouts) Candidate_Genes->Validation

Caption: Workflow for comparative genomics of antibiotic resistance.

References

Safety Operating Guide

Personal protective equipment for handling Cephabacin M6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cephabacin M6

Disclaimer: this compound is a 7-methoxydesacetylcephalosporin, a type of beta-lactam antibiotic.[1] This guide is intended for laboratory professionals and is based on established safety protocols for handling potent beta-lactam antibiotics. All laboratory activities involving this compound must be preceded by a thorough, site-specific risk assessment and conducted in strict adherence to all applicable institutional and regulatory guidelines.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the minimum recommended PPE.

Protection Type Specification Purpose
Hand Protection Double-gloving with nitrile gloves is recommended.[2][3] The outer glove should be removed and disposed of after completing a task or in case of contamination.[2]Prevents skin contact and absorption.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] A face shield should be worn over safety glasses when there is a splash hazard.[3]Protects eyes and face from splashes, aerosols, and dust.[4][5]
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powdered form or when aerosols may be generated.Prevents inhalation of the compound, which can cause respiratory irritation and sensitization.[6][7]
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[2]Protects skin and personal clothing from contamination.[4]
Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, it is prudent to handle it as a potent sensitizer and adhere to the principle of keeping exposure As Low As Reasonably Practicable (ALARP).

Handling and Experimental Protocols

Preparation of Stock Solutions:

  • Conduct all weighing and reconstitution of powdered this compound within a certified chemical fume hood or other ventilated enclosure.

  • Wear all required PPE, including double gloves, a lab coat, eye protection, and a respirator.

  • Carefully weigh the required amount of this compound powder.

  • Slowly add the solvent to the powder to avoid generating dust.

  • Ensure the container is securely capped and vortex or sonicate until the solution is fully dissolved.

  • Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

General Handling:

  • Always handle solutions of this compound in a well-ventilated area.[6][7][8]

  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp cloth to avoid raising dust.

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution (see below), followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9] If irritation or a rash develops, seek medical advice.[9]

  • Inhalation: Move the person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[7][8]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including unused stock solutions, contaminated media, and disposable PPE, must be treated as hazardous chemical waste.[10]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, lab coats, plasticware) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[11]

  • Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.

Decontamination and Disposal:

  • Beta-lactam antibiotics can be chemically inactivated.[12] Treatment with a 1M sodium hydroxide solution can hydrolyze the beta-lactam ring.[13] However, all decontamination procedures should be validated and approved by your institution's environmental health and safety department.

  • All waste must be disposed of through your institution's hazardous waste management program.[11]

Visual Workflow Guides

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start: Weighing Powder don_ppe Don Full PPE prep_start->don_ppe 1. weigh Weigh this compound in Fume Hood don_ppe->weigh 2. reconstitute Reconstitute Solution weigh->reconstitute 3. handle Handle Solution reconstitute->handle 4. incubate Incubate with Cells/Reagents handle->incubate 5. analyze Analyze Results incubate->analyze 6. decon Decontaminate Workspace analyze->decon 7. dispose Dispose of Waste decon->dispose 8. doff_ppe Doff PPE dispose->doff_ppe 9. wash Wash Hands doff_ppe->wash 10. cleanup_end End wash->cleanup_end

Caption: Experimental workflow for handling this compound.

Disposal_Plan cluster_segregation Waste Segregation waste_source Waste Generation (e.g., used media, gloves, tips) liquid_waste Liquid Waste Container waste_source->liquid_waste Liquids solid_waste Solid Waste Container waste_source->solid_waste Solids sharps_waste Sharps Container waste_source->sharps_waste Sharps decon_step Chemical Inactivation (Optional, per EHS) liquid_waste->decon_step solid_waste->decon_step sharps_waste->decon_step disposal_final Dispose via Institutional Hazardous Waste Program decon_step->disposal_final

Caption: Waste disposal plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.